Protein Kinase C (19-36)
Description
Properties
Molecular Formula |
C93H159N35O24 |
|---|---|
Molecular Weight |
2151.5 g/mol |
IUPAC Name |
4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110) |
InChI Key |
NHCJMYZDRROLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. Consequently, the development of specific inhibitors for PKC isoforms is of significant interest in drug discovery. This technical guide focuses on the mechanism of action of a widely used inhibitory peptide, Protein Kinase C (19-36), a synthetic peptide corresponding to the pseudosubstrate region of several PKC isoforms.
Core Mechanism of Action: Pseudosubstrate Inhibition
Protein Kinase C (19-36) functions as a pseudosubstrate inhibitor . The native PKC enzyme is maintained in an inactive state by an endogenous pseudosubstrate sequence located in its regulatory domain. This sequence resembles a true substrate but lacks a phosphorylatable serine or threonine residue. It binds to the active site of the kinase domain, blocking substrate access.
The PKC (19-36) peptide, with the amino acid sequence RFARKGALRQKNVHEVKN , mimics this endogenous pseudosubstrate. By binding to the substrate recognition site within the catalytic domain of PKC, it acts as a competitive inhibitor, preventing the phosphorylation of downstream protein substrates. This inhibitory action is reversible and specific to the substrate-binding site, not the ATP-binding pocket.
Quantitative Data on Inhibitory Activity
While PKC (19-36) is widely used as a general PKC inhibitor, its selectivity across the various PKC isoforms is limited. The following table summarizes the available quantitative data on its inhibitory potency.
| Target | IC50 / Ki | Assay Conditions | Reference |
| Protein Kinase C (general) | IC50 = 0.18 µM | Not specified | [1] |
| Protein Kinase C | IC50 = 0.18 ± 0.02 µmol/L | Inhibition of peptide substrate phosphorylation at the Km concentration | [2] |
| cAMP-dependent Protein Kinase (PKA) | IC50 = 423 ± 67 µmol/L | Not specified | [2] |
| Myosin Light Chain Kinase (MLCK) | IC50 = 24 ± 2 µmol/L | Not specified | [2] |
Experimental Protocols
In Vitro Kinase Assay for Determining Inhibitory Activity of PKC (19-36)
This protocol describes a method to measure the inhibitory effect of PKC (19-36) on the activity of purified PKC enzyme.
Materials:
-
Purified, active Protein Kinase C enzyme
-
PKC (19-36) peptide inhibitor
-
PKC substrate peptide (e.g., Acetyl-MBP (4-14) or a fluorescently labeled substrate)
-
[γ-³²P]ATP or non-radioactive ATP, depending on the detection method
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid for radioactive assays, or a solution containing EDTA for non-radioactive assays)
-
Phosphocellulose paper or microplate reader, depending on the detection method
Procedure:
-
Prepare a dilution series of the PKC (19-36) inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine:
-
Kinase reaction buffer
-
A fixed concentration of the PKC substrate peptide
-
Varying concentrations of the PKC (19-36) inhibitor or vehicle control.
-
-
Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of MgCl₂ and ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify substrate phosphorylation:
-
For radioactive assays: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., fluorescence-based): Measure the fluorescence intensity in a microplate reader.
-
-
Data Analysis: Plot the percentage of PKC activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro Kinase Inhibition Assay
References
The Pseudosubstrate Peptide PKC(19-36): A Historical and Technical Guide to a Key Regulator of Protein Kinase C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. The discovery of its autoinhibitory pseudosubstrate region, specifically the peptide sequence spanning residues 19-36, marked a significant milestone in understanding PKC regulation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with the PKC(19-36) peptide. It is designed to serve as a valuable resource for researchers investigating PKC signaling and professionals involved in the development of novel therapeutic agents targeting this crucial enzyme family.
Discovery and a Brief History
The journey to understanding the intricate regulation of Protein Kinase C (PKC) began with its discovery in 1977 by the Japanese scientist Yasutomi Nishizuka and his colleagues. Initially identified as a protease-activated kinase, it was later found to be activated by calcium and phospholipids. A pivotal breakthrough came with the realization that diacylglycerol (DAG), a lipid second messenger, is a key physiological activator of PKC.
A crucial piece of the regulatory puzzle was solved in 1987 by C. House and B.E. Kemp. Their seminal work, published in Science, identified a "pseudosubstrate prototope" within the regulatory domain of PKC. This region, encompassing amino acid residues 19-36, was found to bear sequence similarity to PKC's phosphorylation sites on substrate proteins but contained an alanine residue in place of the phosphorylatable serine or threonine. This led to the hypothesis that this pseudosubstrate sequence acts as an autoinhibitor, binding to the active site of the kinase and maintaining it in an inactive state. The synthetic peptide corresponding to this region, PKC(19-36) , with the sequence Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn , was shown to be a potent and specific inhibitor of PKC, thus validating the pseudosubstrate hypothesis.[1][2] This discovery provided a powerful tool for the specific inhibition of PKC in vitro and in situ, paving the way for numerous studies to elucidate the diverse physiological roles of this important enzyme family.
The Pseudosubstrate Mechanism of Autoinhibition
The autoinhibitory function of the pseudosubstrate region is a fundamental mechanism controlling PKC activity. In the enzyme's inactive conformation, the positively charged pseudosubstrate sequence occupies the negatively charged substrate-binding cleft of the catalytic domain, effectively blocking access to true substrates.
The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol and Ca²⁺ is thought to induce a conformational change in the regulatory domain. This change leads to the release of the pseudosubstrate from the catalytic site, thereby activating the enzyme. The following diagram illustrates this fundamental principle of PKC regulation.
Caption: Mechanism of PKC activation via pseudosubstrate release.
Quantitative Data for PKC(19-36)
The PKC(19-36) peptide has been characterized as a potent and specific inhibitor of PKC. The following table summarizes key quantitative data associated with this inhibitory peptide.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC₅₀ | 0.18 µM | Rat Brain PKC | Synthetic Peptide | [3][4] |
| IC₅₀ | ~1 µM | Rat-1 Fibroblast Lysate | 80-kDa protein | [5] |
| Ki | 147 nM | Not Specified | Not Specified | Not Specified |
Key Experimental Protocols
The following sections detail the methodologies for seminal experiments that were crucial in the discovery and characterization of PKC(19-36) and its cellular effects.
Inhibition of PKC Activity by Synthetic Pseudosubstrate Peptide (House and Kemp, 1987)
This foundational experiment demonstrated the inhibitory effect of the synthetic PKC(19-36) peptide on PKC activity.
Objective: To determine if a synthetic peptide corresponding to the pseudosubstrate region of PKC can inhibit its kinase activity.
Methodology:
-
Enzyme and Substrate:
-
Protein Kinase C: Purified from rat brain.
-
Substrate: A synthetic peptide substrate designed to be a good substrate for PKC (e.g., based on the phosphorylation site of a known PKC substrate like histone H1).
-
-
Kinase Assay (Radiolabeling):
-
The reaction mixture typically contained:
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
MgCl₂ (e.g., 10 mM)
-
CaCl₂ (in the micromolar range)
-
Phosphatidylserine and diacylglycerol (lipid activators)
-
Synthetic peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Purified PKC enzyme
-
Varying concentrations of the synthetic PKC(19-36) peptide or a control peptide.
-
-
The reaction was initiated by the addition of the enzyme or ATP and incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction was stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
The paper was washed extensively with a dilute acid (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[6]
-
The radioactivity incorporated into the peptide substrate bound to the paper was quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition was calculated by comparing the kinase activity in the presence of the PKC(19-36) peptide to the activity in its absence.
-
The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Protein Kinase C (19-36) Peptide
This guide provides a comprehensive overview of the Protein Kinase C (19-36) peptide, a critical tool for researchers in cell signaling and drug development. It covers the peptide's structure, mechanism of action, and application in experimental settings, tailored for scientific and professional audiences.
Introduction to Protein Kinase C and Pseudosubstrate Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to regulating a multitude of cellular processes, including gene expression, cell proliferation, and inflammatory responses.[1] The activity of PKC isozymes is tightly controlled. A key regulatory mechanism is an autoinhibitory pseudosubstrate domain located in the N-terminal regulatory region.[2][3] This domain mimics a true substrate but lacks a phosphorylatable serine or threonine residue. It binds to the enzyme's catalytic site, keeping it in an inactive state.[4]
The PKC (19-36) peptide is a synthetic peptide corresponding to the amino acid residues 19-36 of the pseudosubstrate region of PKCα and PKCβ.[4][5] It functions as a potent and selective competitive inhibitor, binding to the catalytic site of PKC to block the phosphorylation of its substrates.[6][7][8] This makes it an invaluable tool for elucidating the specific roles of PKC in signaling pathways.
Structure and Sequence
The PKC (19-36) peptide is a highly basic peptide that contains the core recognition elements for the PKC active site but replaces the phosphorylatable residue with an alanine, preventing it from being a substrate.
Amino Acid Sequence:
Physicochemical and Inhibitory Properties
The quantitative characteristics of the PKC (19-36) peptide are summarized below, providing key data for its use in experimental design.
| Property | Value | Source(s) |
| Inhibitory Constant (IC₅₀) | 0.18 µM (for Protein Kinase C) | [6][7] |
| Molecular Weight | ~2151.48 g/mol | [7][10] |
| Molecular Formula | C₉₃H₁₅₉N₃₅O₂₄ | [7][10] |
| CAS Number | 113731-96-7 | [7] |
| Solubility | Soluble in water (up to 2 mg/ml) | [7][9] |
| Appearance | White powder | [9] |
Mechanism of Action
PKC (19-36) acts as a pseudosubstrate inhibitor. In the cell, PKC is maintained in an inactive state by its own N-terminal pseudosubstrate domain, which occupies the catalytic site. Upon activation by second messengers like diacylglycerol (DAG), a conformational change releases the pseudosubstrate, exposing the catalytic site for substrate binding and phosphorylation. The PKC (19-36) peptide competes with endogenous substrates for this newly available active site. By binding tightly to the site, it effectively blocks the kinase from phosphorylating its downstream targets.
Key Signaling Pathway Involvement
The PKC (19-36) inhibitor is frequently used to probe the conventional PKC signaling pathway. This cascade is typically initiated by the activation of Gq-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG directly recruits and activates conventional and novel PKC isoforms at the cell membrane, leading to the phosphorylation of downstream effectors. PKC (19-36) blocks the pathway at the point of substrate phosphorylation.[2][11]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the PKC (19-36) peptide, synthesized from cited literature.
Protocol 1: In Vitro PKC Activity Assay
This protocol is used to measure the effect of PKC (19-36) on PKC enzymatic activity in cell or tissue extracts.[12][13]
-
Tissue Homogenization:
-
Homogenize tissue or cell pellets on ice in a buffer containing 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.5 mM EGTA, and protease inhibitors (e.g., 0.1 mM phenylmethylsulfonyl fluoride, 25 µg/ml leupeptin).[13]
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate cytosolic and particulate (membrane) fractions.[12] The particulate fraction is typically resuspended in homogenization buffer containing 1% Nonidet P-40.[12]
-
-
Kinase Reaction:
-
In a reaction tube, combine the cell/tissue fraction (1-5 µg of total protein) with a reaction mixture. The final mixture should contain 50 mM Tris-HCl (pH 7.5), PKC activators (e.g., 3 mM calcium acetate, 100 µg/ml phosphatidylserine, 1 µM Phorbol 12-myristate 13-acetate (PMA)), a selective PKC substrate peptide (e.g., 10-225 µM), and 7.5 mM dithiothreitol.[12][13]
-
For the inhibitory condition, pre-incubate the reaction mixture with the desired concentration of PKC (19-36) peptide (e.g., 1-5 µM).[12][14]
-
Initiate the reaction by adding [γ-³²P]ATP mixed with magnesium. Incubate at 25-30°C for 15 minutes.[12]
-
-
Quantification of Phosphorylation:
-
Stop the reaction by adding an acidic quenching reagent or ice-cold ATP/EDTA solution.[12][13]
-
Spot duplicate aliquots of each reaction onto P-81 phosphocellulose filter papers.[13][14]
-
Wash the papers extensively with 150 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[13][14]
-
Dry the papers, immerse them in a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[13][14] PKC activity is determined by the amount of ³²P transferred to the substrate peptide.
-
Protocol 2: Cell-Based DNA and Protein Synthesis Assay
This protocol assesses the effect of PKC inhibition on cell proliferation and protein synthesis, for example, in vascular smooth muscle cells (VSMCs) stimulated by high glucose.[12]
-
Cell Culture and Treatment:
-
Culture VSMCs to confluence. Induce quiescence by culturing in a serum-free medium for 48 hours.
-
Divide cells into treatment groups:
-
Control (e.g., normal glucose at 5.6 mmol/L).
-
Stimulated (e.g., high glucose at 22.2 mmol/L).
-
Stimulated + Inhibitor (e.g., high glucose + varying concentrations of PKC (19-36), such as 0.1 µM and 1 µM).
-
-
Incubate cells under treatment conditions for a defined period (e.g., two passages).[12]
-
-
Radiolabeling:
-
For DNA Synthesis: During the final hours of treatment (e.g., 4 hours), add [³H]thymidine to the culture medium to a final concentration of 1 µCi/ml.
-
For Protein Synthesis: In parallel cultures, add [³H]leucine to the medium for the final hours of incubation.
-
-
Measurement of Incorporation:
-
After incubation, wash the cell monolayers with ice-cold PBS to remove unincorporated radiolabel.
-
Precipitate macromolecules by adding cold 5-10% trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol to remove lipids.
-
Solubilize the acid-insoluble material (containing DNA and protein) in a lysis buffer (e.g., 0.5 M NaOH).
-
Measure the radioactivity of the lysate using a scintillation counter. The amount of incorporated [³H]thymidine or [³H]leucine is proportional to the rate of DNA or protein synthesis, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of PKC in a cellular process, such as high glucose-induced vascular cell proliferation, using the PKC (19-36) inhibitor.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 8. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. gencefebio.com [gencefebio.com]
- 11. embopress.org [embopress.org]
- 12. ahajournals.org [ahajournals.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanistic Underpinnings of Protein Kinase C (19-36) Inhibition: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral components of numerous signal transduction pathways, governing a wide array of cellular processes from proliferation and gene expression to secretion and apoptosis.[1][2][3] The activity of PKC is tightly regulated, in part, by an autoinhibitory pseudosubstrate sequence. The synthetic peptide corresponding to this region, PKC (19-36), acts as a potent and specific inhibitor of PKC, making it an invaluable tool for elucidating the physiological roles of this enzyme family. This technical guide provides an in-depth exploration of the physiological effects of PKC (19-36) inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Introduction to Protein Kinase C and Pseudosubstrate Inhibition
The Protein Kinase C (PKC) family is broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][4] All PKC isoforms possess a regulatory domain and a catalytic domain. The regulatory domain of most PKC isoforms contains a pseudosubstrate sequence, which mimics a substrate peptide but lacks the phosphorylatable serine or threonine residue.[5] This pseudosubstrate region, corresponding to amino acid residues 19-36, binds to the active site of the catalytic domain, thereby maintaining the enzyme in an inactive conformation.[5][6][7]
The synthetic peptide PKC (19-36) competitively inhibits PKC by occupying the substrate-binding site, thus preventing the phosphorylation of downstream targets.[8][9] This peptide has been widely used to probe the functional significance of PKC in a multitude of physiological and pathophysiological contexts.
Physiological Effects of PKC (19-36) Inhibition
The inhibition of PKC by the pseudosubstrate peptide (19-36) has been shown to impact a diverse range of cellular and systemic functions. The following sections summarize key findings across different physiological systems.
Regulation of Insulin Secretion and Glucose Metabolism
PKC plays a crucial role in the regulation of insulin secretion from pancreatic β-cells. Studies using PKC (19-36) have been instrumental in dissecting this role.
-
Inhibition of Stimulated Insulin Secretion: The PKC pseudosubstrate inhibitory peptide, PKC (19-36), has been demonstrated to cause a marked inhibition of phorbol myristate acetate (PMA)-induced insulin secretion in electrically permeabilised rat islets of Langerhans.[10] This indicates that PKC activation is an obligatory step in the signaling pathway triggered by phorbol esters.[10]
-
GLUT4 Translocation: In streptolysin-O permeabilized adipocytes, PKC (19-36) completely inhibits insulin-stimulated protein kinase activity and the subsequent translocation of the glucose transporter GLUT4 to the plasma membrane.[11] This suggests that PKCβ activity is a key component of the insulin signaling cascade that regulates glucose uptake in fat cells.[11]
Cardiovascular Physiology and Pathophysiology
PKC isoforms are deeply involved in cardiovascular function, including the regulation of vascular smooth muscle cell (VSMC) growth and cardiac myocyte function.
-
Attenuation of Vascular Hyperproliferation: In a model of hyperglycemia-induced vascular complications, PKC (19-36) was shown to inhibit high glucose-induced cell proliferation of VSMCs.[12] It also attenuated vascular hyperproliferation and hypertrophy, suggesting a therapeutic potential for diabetic vascular complications.[12][13]
-
Cardiac Myocyte Hypertrophy: The βIIV5-3 peptide, which selectively inhibits the translocation of PKCβII, was shown to inhibit cardiac myocyte hypertrophy in PMA-treated neonatal rat cardiac myocytes.[5] This highlights the specific role of PKC isoforms in cardiac remodeling.
Neuronal Function and Nociception
PKC is a key modulator of neuronal excitability and synaptic plasticity.
-
Modulation of Nociception: Intradermal injection of PKC (19-36) in streptozotocin-diabetic rats increased the mechanical nociceptive threshold, indicating a reduction in hyperalgesia.[14] It also significantly reduced the response of C-fiber afferents to sustained mechanical stimulation.[14]
-
Long-Term Potentiation (LTP): The PKC (19-36) peptide has been shown to block the induction of LTP in rat CA1 hippocampal neurons, highlighting the critical role of PKC in this form of synaptic plasticity.[15]
-
Ion Channel Modulation: In hippocampal neurons, the inhibitory effect of the PKC activator 1-oleoyl-2-acetyl-sn-glycerol (OAG) on Na+ channels was abolished by intracellular dialysis with PKC (19-36), confirming that the modulation is PKC-dependent.[16]
Quantitative Data on PKC (19-36) Inhibition
The following tables summarize the quantitative data from various studies on the inhibitory effects of PKC (19-36).
| Parameter | Value | System | Reference |
| IC₅₀ for PKC | 0.18 µM | In vitro | [13] |
| Kᵢ for PKC | 147 nM | In vitro | [8] |
| IC₅₀ for Protein Kinase A | 423 µM | In vitro | [8] |
Table 1: In Vitro Inhibitory Constants for PKC (19-36)
| Cell/Tissue Type | Experimental Condition | Effect of PKC (19-36) | Concentration | Reference |
| Rat Islets of Langerhans | PMA-induced insulin secretion | Marked inhibition | Not specified | [10] |
| Permeabilized Adipocytes | Insulin-stimulated protein kinase activity | Complete inhibition | Not specified | [11] |
| Permeabilized Adipocytes | Insulin-mediated GLUT4 translocation | Inhibition | Not specified | [11] |
| Vascular Smooth Muscle Cells | High glucose-induced cell proliferation | 28% reduction | 1 µmol/L | [12] |
| Vascular Smooth Muscle Cells | High glucose-induced cell proliferation | 16% reduction | 0.1 µmol/L | [12] |
| Rat CA1 Hippocampal Neurons | Induction of Long-Term Potentiation | Blockade | Intracellular delivery | [15] |
| Streptozotocin-Diabetic Rat | Behavioral mechanical nociceptive threshold | Dose-dependent increase | Intradermal injection | [14] |
| Trigeminal Ganglion Neurons | Urotensin-II–induced IA decrease | Complete abolishment | 10 µM (intracellular) | [17] |
| Hippocampal Neurons | OAG-induced reduction of Na+ current | Little effect (inhibition of PKC effect) | 2 µM (intracellular) | [16] |
Table 2: Physiological Effects of PKC (19-36) Inhibition in Cellular and In Vivo Models
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
PKC Activity Assay
-
Principle: This assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.
-
Procedure:
-
Prepare cell or tissue lysates in a buffer containing protease and phosphatase inhibitors.
-
Separate cytosolic and particulate fractions by ultracentrifugation.
-
Incubate the fractions with a reaction mixture containing [γ-³²P]ATP, a PKC-specific substrate peptide (e.g., acetylated myelin basic protein peptide 4-14), and the necessary cofactors (Ca²⁺, phospholipids, and diacylglycerol for conventional PKCs).
-
To determine the effect of PKC (19-36), pre-incubate the lysate with the inhibitory peptide before adding the reaction mixture.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Reference Protocol: Based on the methodology described for Caco-2 cells.[18]
Electrophysiological Recording of Ion Channels
-
Principle: Whole-cell patch-clamp technique is used to record ion currents from single neurons.
-
Procedure:
-
Prepare acute brain slices or dissociated neuronal cultures.
-
Identify target neurons under a microscope.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
To test the effect of PKC (19-36), include the peptide in the internal pipette solution to allow for its intracellular dialysis.
-
Apply voltage protocols to elicit specific ion currents (e.g., Na⁺ currents, A-type K⁺ currents).
-
Record and analyze the currents before and after the application of a PKC activator (e.g., OAG) to assess the modulatory effect.
-
Compare the results with and without intracellular PKC (19-36) to confirm the involvement of PKC.
-
Reference Protocols: Based on studies in hippocampal and trigeminal ganglion neurons.[16][17]
In Vivo Nociceptive Behavioral Testing
-
Principle: The Randall-Selitto paw-withdrawal test is used to measure mechanical nociceptive thresholds in rodents.
-
Procedure:
-
Acclimatize the animals to the testing apparatus.
-
Apply a linearly increasing mechanical force to the dorsal surface of the hind paw.
-
Record the force at which the animal withdraws its paw (paw-withdrawal threshold).
-
Administer PKC (19-36) via intradermal injection into the paw.
-
Measure the paw-withdrawal threshold at different time points after injection.
-
Compare the thresholds before and after treatment to determine the effect of PKC inhibition on mechanical hyperalgesia.
-
Reference Protocol: Based on the study in streptozotocin-diabetic rats.[14]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PKC (19-36) inhibition.
Caption: Insulin-mediated GLUT4 translocation pathway and its inhibition by PKC (19-36).
Caption: G-protein coupled receptor signaling leading to PKC-dependent modulation of ion channels.
Caption: Proposed pathway for high glucose-induced VSMC growth and its inhibition by PKC (19-36).
Conclusion
The PKC (19-36) pseudosubstrate inhibitory peptide has proven to be an indispensable pharmacological tool for dissecting the multifaceted roles of Protein Kinase C in cellular physiology and disease. Its specificity allows for the targeted inhibition of PKC activity, enabling researchers to delineate its contribution to complex signaling networks. The findings summarized in this guide underscore the importance of PKC in regulating critical processes such as insulin secretion, cardiovascular homeostasis, and neuronal signaling. As drug development efforts continue to target protein kinases, a thorough understanding of the physiological consequences of their inhibition, as elucidated by tools like PKC (19-36), remains paramount.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideayabio.com [ideayabio.com]
- 7. mdpi.com [mdpi.com]
- 8. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein phosphorylation in the regulation of insulin secretion: the use of site-directed inhibitory peptides in electrically permeabilised islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pnas.org [pnas.org]
- 16. Specific Modulation of Na+ Channels in Hippocampal Neurons by Protein Kinase Cϵ | Journal of Neuroscience [jneurosci.org]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.physiology.org [journals.physiology.org]
Protein Kinase C (19-36) in Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36), in vascular smooth muscle cells (VSMCs). This peptide, corresponding to the pseudosubstrate region of PKC, serves as a valuable tool for investigating the physiological and pathological roles of PKC in vascular biology, particularly in conditions such as diabetic vasculopathy.
Core Concepts: PKC and Vascular Smooth Muscle Cell Function
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in regulating a multitude of cellular processes in vascular smooth muscle cells, including contraction, proliferation, and hypertrophy.[1] Dysregulation of PKC activity is implicated in the pathogenesis of various vascular disorders. The PKC (19-36) peptide acts as a competitive inhibitor by mimicking the substrate of PKC, thereby preventing the phosphorylation of downstream targets.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of PKC (19-36) on vascular smooth muscle cells, particularly in the context of high glucose-induced cellular changes.
| Parameter | Value | Cell Type | Conditions | Reference |
| IC₅₀ for PKC Inhibition | 0.18 ± 0.02 µM | Not specified | In vitro kinase assay | Yasunari et al., 1996 |
Table 1: Potency of PKC (19-36) as a PKC Inhibitor. This table details the half-maximal inhibitory concentration (IC₅₀) of the PKC (19-36) peptide against Protein Kinase C.
| Concentration of PKC (19-36) | Inhibition of Cell Number (%) | Cell Type | Conditions | Reference |
| 1 µM | 28% | Rat Aortic Smooth Muscle Cells | 22.2 mmol/L Glucose | Yasunari et al., 1996 |
| 0.1 µM | 16% | Rat Aortic Smooth Muscle Cells | 22.2 mmol/L Glucose | Yasunari et al., 1996 |
Table 2: Dose-Dependent Inhibition of High Glucose-Induced VSMC Proliferation by PKC (19-36). This table quantifies the anti-proliferative effects of PKC (19-36) on vascular smooth muscle cells stimulated with high glucose.
Signaling Pathways
The activation of Protein Kinase C in vascular smooth muscle cells by agonists such as angiotensin II or growth factors, as well as by high glucose, triggers a cascade of downstream signaling events that contribute to cellular proliferation and hypertrophy. PKC (19-36) intervenes by blocking the catalytic activity of PKC, thereby attenuating these pathological responses.
Figure 1: PKC Signaling Pathway in VSMCs. This diagram illustrates the activation of PKC and its subsequent role in promoting VSMC proliferation and hypertrophy, and the inhibitory action of PKC (19-36).
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of PKC (19-36) in vascular smooth muscle cells.
Cell Culture and High Glucose Treatment
This protocol describes the culture of rat aortic smooth muscle cells and their treatment with high glucose to induce a pro-proliferative and hypertrophic phenotype.
Figure 2: Experimental Workflow for VSMC Culture and Treatment. This flowchart outlines the key steps for preparing and treating vascular smooth muscle cells for subsequent analysis.
Protocol Details:
-
Cell Isolation and Culture: Isolate vascular smooth muscle cells from the thoracic aorta of male Sprague-Dawley rats using the explant or enzymatic digestion method. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) containing 5.5 mM D-glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Seeding: For experiments, seed the VSMCs (passages 3-8) into appropriate culture plates (e.g., 24-well plates for proliferation and protein synthesis assays).
-
Serum Starvation: Once the cells reach approximately 80% confluency, replace the growth medium with DMEM containing 0.5% FBS and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
High Glucose and PKC (19-36) Treatment: After serum starvation, replace the medium with one of the following treatment media:
-
Normal Glucose (Control): DMEM with 5.5 mM D-glucose.
-
High Glucose: DMEM with 22.2 mM D-glucose.
-
High Glucose + PKC (19-36): DMEM with 22.2 mM D-glucose supplemented with PKC (19-36) at final concentrations of 0.1 µM and 1 µM.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 72 hours).
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol Details:
-
Cell Treatment: Culture and treat the VSMCs in 24-well plates as described in Protocol 1.
-
Radiolabeling: Eighteen to twenty-four hours before the end of the treatment period, add 1 µCi/mL of [³H]thymidine to each well.
-
Cell Lysis: At the end of the incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitation: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 30 minutes to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Solubilization: Add 0.5 mL of 0.2 N NaOH to each well and incubate at room temperature for 30 minutes to solubilize the precipitate.
-
Scintillation Counting: Transfer the solubilized solution to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Protein Synthesis Assay ([³H]Leucine Incorporation)
This assay measures the rate of protein synthesis as an indicator of cellular hypertrophy.
Protocol Details:
-
Cell Treatment: Culture and treat the VSMCs in 24-well plates as described in Protocol 1.
-
Radiolabeling: Four to six hours before the end of the treatment period, add 1 µCi/mL of [³H]leucine to each well.
-
Cell Lysis and Precipitation: Follow steps 3-5 from the [³H]Thymidine Incorporation Assay protocol.
-
Solubilization and Counting: Follow steps 6-7 from the [³H]Thymidine Incorporation Assay protocol.
PKC Activity Assay
This assay measures the enzymatic activity of PKC in cell lysates.
Figure 3: Workflow for Measuring PKC Activity. This diagram outlines the procedure for determining the enzymatic activity of Protein Kinase C in cell lysates.
Protocol Details:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors. Homogenize the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., Bradford or BCA assay).
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate (containing PKC), a specific PKC substrate peptide, [γ-³²P]ATP, and a lipid mixture (phosphatidylserine and diacylglycerol) to initiate the kinase reaction. Include a control reaction without the substrate peptide to measure background phosphorylation.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity.
-
Calculation: Calculate the PKC activity as picomoles of phosphate transferred per minute per milligram of protein.
Conclusion
The Protein Kinase C (19-36) peptide is a potent and specific inhibitor of PKC, making it an invaluable tool for elucidating the role of this critical signaling molecule in vascular smooth muscle cell pathophysiology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of targeting PKC in vascular diseases.
References
The Pseudosubstrate Peptide PKC (19-36): An In-depth Guide to its Intracellular Dynamics and Role in Modulating PKCε Trafficking
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C epsilon (PKCε), a member of the novel PKC subfamily, is a critical signaling node implicated in a vast array of cellular processes, from cell proliferation and differentiation to synaptic plasticity and oncogenesis. The precise spatial and temporal regulation of PKCε activity is paramount to its function, a process governed by its translocation to specific subcellular compartments upon activation. A key tool in dissecting these pathways is the synthetic peptide PKC (19-36), derived from the pseudosubstrate region of PKC. This peptide, by mimicking the endogenous autoinhibitory domain, acts as a potent and competitive inhibitor, making it an invaluable molecular probe. This technical guide provides a comprehensive overview of the intracellular localization and trafficking of the PKC (19-36) peptide, its mechanism of action, and its utility in studying PKCε signaling.
Mechanism of Action and Quantitative Data
The PKC (19-36) peptide, with the amino acid sequence RFARKGALRQKNVHEVKN, functions as a pseudosubstrate inhibitor.[1] It binds to the active site of PKC, thereby preventing the phosphorylation of legitimate substrates.[2][3] This inhibitory action is potent and has been quantified in various studies, providing key parameters for its experimental application.
| Parameter | Value | Reference(s) |
| IC₅₀ | 0.18 µM | [4][5] |
| Kᵢ | 147 nM | [2] |
| Specificity | Potent inhibitor of PKC, but not Protein Kinase A (PKA) (IC₅₀ = 423 µM) | [2] |
Intracellular Localization and Trafficking of PKC (19-36)
While direct visualization of the PKC (19-36) peptide's intracellular journey is not extensively documented, its physicochemical properties as an arginine-rich peptide provide a strong basis for understanding its cellular uptake and distribution. Arginine-rich peptides are a well-studied class of cell-penetrating peptides (CPPs).[4][6]
Uptake Mechanisms: The cellular entry of PKC (19-36) is likely governed by two primary, concentration-dependent pathways:
-
Macropinocytosis: At lower concentrations and in the presence of serum, the peptide is expected to be internalized primarily via macropinocytosis, a form of endocytosis.[2][4] This process involves the formation of large, irregular vesicles (macropinosomes) at the plasma membrane. This leads to the initial localization of the peptide within these endocytic structures.[2]
-
Direct Translocation: At higher concentrations or in serum-free conditions, arginine-rich peptides can directly penetrate the plasma membrane in an energy-independent manner.[2][4] This mechanism would result in a more diffuse distribution throughout the cytosol.[2]
Once inside the cell, the peptide is presumed to be largely cytosolic, where it can interact with and inhibit PKC isoforms. Its stability is subject to intracellular peptidases, and its arginine-rich nature may influence its interactions with negatively charged molecules and membranes within the cell.
Figure 1. Inferred intracellular trafficking pathways for the PKC (19-36) peptide.
Experimental Protocols
The application of PKC (19-36) in research requires careful consideration of the delivery method to ensure it reaches its intracellular target.
Protocol 1: Inhibition of PKC in Cell Culture
This protocol is adapted for experiments where the peptide is added directly to the culture medium.
-
Peptide Reconstitution: Dissolve lyophilized PKC (19-36) peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: On the day of the experiment, replace the medium with fresh medium (serum-free or serum-containing, depending on the experimental design) containing the desired final concentration of PKC (19-36) (typically 1-10 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) to allow for peptide uptake and PKC inhibition.
-
Downstream Analysis: Proceed with the experimental endpoint, such as cell lysis for western blotting, immunofluorescence staining to observe protein localization, or functional assays.
Protocol 2: Microinjection of PKC (19-36)
This method ensures direct delivery into the cytoplasm of specific cells.
-
Peptide Preparation: Prepare the PKC (19-36) peptide in a suitable microinjection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.4) at a final concentration typically ranging from 2 to 20 µM.[7] To visualize injected cells, co-inject a fluorescent marker like rhodamine-dextran.
-
Cell Preparation: Plate cells on glass coverslips or dishes suitable for microscopy and microinjection.
-
Microinjection: Using a micromanipulator and microinjector system, inject the peptide solution directly into the cytoplasm of the target cells.
-
Incubation and Analysis: Incubate the cells for the desired time post-injection before fixing and processing for immunofluorescence or other analyses.[7]
Protocol 3: Cell Permeabilization using Streptolysin-O (SLO)
This technique creates transient pores in the plasma membrane to allow peptide entry.
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells with a suitable buffer (e.g., PBS).
-
Permeabilization: Incubate the cells with a pre-titrated, suboptimal concentration of Streptolysin-O in the presence of PKC (19-36) at the desired final concentration.
-
Resealing: After a short incubation period (e.g., 5-10 minutes), reseal the cell membranes by adding a calcium-containing medium.
-
Incubation and Analysis: Allow the cells to recover before proceeding with the experimental analysis.
Figure 2. General experimental workflow for using the PKC (19-36) peptide.
Impact on PKCε Signaling and Trafficking
The primary utility of PKC (19-36) is to inhibit PKCε activity, thereby allowing researchers to probe the consequences of this inhibition on cellular signaling and protein trafficking. PKCε translocation is a hallmark of its activation. Upon stimulation by agonists that trigger the production of diacylglycerol (DAG), PKCε moves from the cytosol to various cellular compartments.[1]
Key Translocation Events for PKCε:
-
Plasma Membrane: For interaction with membrane-bound substrates and signaling complexes.
-
Golgi Apparatus: PKCε interaction with RACK2 (β'COP) is crucial for its localization to the Golgi.[1]
-
Mitochondria: PKCε can translocate to mitochondria, where it plays roles in cardioprotection.
-
Nucleus: Nuclear translocation of PKCε has also been observed, impacting gene expression.
By introducing PKC (19-36), the downstream effects of PKCε activation and translocation are blocked. For example, inhibiting PKCε with this peptide has been shown to prevent the nuclear export of proteins that are its substrates, such as Zona Occludens-2 (ZO-2).[7]
Figure 3. PKCε activation pathway and the inhibitory action of PKC (19-36).
Conclusion
The PKC (19-36) peptide is a powerful and specific tool for the functional inhibition of Protein Kinase C. While its own intracellular trafficking is inferred from its properties as an arginine-rich peptide, its primary value lies in its ability to arrest PKC-dependent processes. This allows for detailed investigation into the role of PKCε in orchestrating the localization of its substrates and mediating a wide range of cellular functions. A thorough understanding of its mechanism, quantitative inhibitory properties, and appropriate experimental application is essential for its effective use in research and drug development.
References
- 1. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]
- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
Methodological & Application
Application Notes and Protocols for Protein Kinase C (19-36) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) (19-36) is a synthetic peptide that acts as a highly specific pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Its amino acid sequence, RFARKGALRQKNVHEVKN, mimics the pseudosubstrate region of PKC, allowing it to bind to the enzyme's catalytic domain and competitively inhibit the phosphorylation of its natural substrates.[3][4] With an IC50 value of 0.18 µM for PKC, this peptide is a potent tool for investigating the diverse roles of PKC in cellular processes.[1][2] These application notes provide detailed protocols for the use of PKC (19-36) in cell culture to study its effects on cell viability, downstream signaling pathways, and overall kinase activity.
Mechanism of Action
PKC (19-36) functions as a pseudosubstrate inhibitor. The peptide sequence resembles the substrate-binding site of PKC but lacks the serine or threonine residue that would be phosphorylated. This allows the peptide to occupy the active site of the enzyme, preventing it from binding to and phosphorylating its downstream targets.[3][4] This inhibitory action is specific to PKC, with significantly lower potency against other kinases like cAMP-dependent protein kinase (PKA).[5]
Data Presentation
Table 1: General Properties of Protein Kinase C (19-36)
| Property | Value | Reference |
| Sequence | RFARKGALRQKNVHEVKN | [3] |
| Molecular Weight | 2151.48 g/mol | [2] |
| IC50 for PKC | 0.18 µM | [1][2] |
| Ki for PKC | 147 nM | [4] |
| IC50 for PKA | 423 µM | [4] |
| Solubility | Soluble to 2 mg/mL in water | [6] |
| Storage | Store lyophilized peptide at -20°C. Reconstituted stock solutions can be stored at -20°C for up to 4 weeks.[4][7] | [4][7] |
Table 2: Effective Concentrations of PKC (19-36) in Various Cell Culture Applications
| Cell Type | Concentration Range | Application | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | 0.1 - 1 µmol/L | Inhibition of high glucose-induced proliferation and hypertrophy | Reduced cell number, DNA synthesis, and protein synthesis.[5] | [5] |
| Caco-2 cells | 5 µM | Inhibition of PMA-induced increase in Transepithelial Resistance (TER) | Prevention of the increase in TER. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Investigation of angiogenesis | PKC is necessary for PMA-induced angiogenesis. | [9] |
| Calu-3 (human bronchial adenocarcinoma) | 5 µM | Inhibition of Pseudomonas aeruginosa elastase-induced barrier disruption | Averted the decline of occludin in the membrane fraction.[10] | [10] |
| T84 (colonic cell line) | 7.5 µM | Investigation of Ca-stimulated Cl conductance | No effect on GCl(Ca), suggesting PKC is not the primary mediator.[11] | [11] |
| Rabbit Neutrophils | Not specified | General PKC inhibition studies | --- | [12] |
| Sea Urchin Eggs | 2 - 20 µM (microinjected) | Inhibition of cytoplasmic alkalinization | Reduced the rise in intracellular pH during fertilization or PMA treatment.[13] | [13] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of PKC (19-36) on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Protein Kinase C (19-36) peptide
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of PKC (19-36) in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PKC (19-36). Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of Downstream Signaling Targets
This protocol describes how to analyze the phosphorylation status of downstream targets of PKC, such as members of the MAPK/ERK pathway, after treatment with PKC (19-36).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Protein Kinase C (19-36) peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKC substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of PKC (19-36) for 30 minutes to 1 hour. Subsequently, stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, PMA only, PKC (19-36) only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: In Vitro PKC Activity Assay
This protocol provides a method to measure the direct inhibitory effect of PKC (19-36) on PKC activity using a commercially available PKC assay kit or by measuring the phosphorylation of a generic PKC substrate.
Materials:
-
Purified active PKC enzyme
-
PKC (19-36) peptide
-
PKC substrate (e.g., a specific peptide substrate or myelin basic protein)
-
Kinase assay buffer
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
(Optional) Commercial PKC activity assay kit (e.g., from Millipore or Amersham)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, purified PKC enzyme, and the PKC substrate.
-
Inhibitor Addition: Add different concentrations of PKC (19-36) to the reaction tubes. Include a control without the inhibitor. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measurement: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each concentration of PKC (19-36) compared to the control without the inhibitor. Determine the IC50 value.
-
Alternative (Non-radioactive): Many commercial kits utilize fluorescence or luminescence-based detection methods, which provide a safer and often more convenient alternative to the radioactive assay. Follow the manufacturer's instructions for such kits.
Visualization of Pathways and Workflows
Caption: A general experimental workflow for investigating the effects of PKC (19-36) in cell culture.
Caption: A simplified diagram of a PKC signaling pathway and the point of inhibition by PKC (19-36).
References
- 1. Protein Kinase C (19-36) () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Receptor for Activated C Kinase-1 Facilitates Protein Kinase C-Dependent Phosphorylation and Functional Modulation of GABAA Receptors with the Activation of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrturnerlab.com [jrturnerlab.com]
- 9. Protein Kinase C Controls Vesicular Transport and Secretion of Apolipoprotein E from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The PKC family is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][4] Dysregulation of PKC activity has been implicated in various diseases, including cancer and cardiovascular disorders.
PKC (19-36) is a synthetic peptide that acts as a potent and selective pseudosubstrate inhibitor of Protein Kinase C.[5] Derived from the pseudosubstrate region of PKCα and β isoforms (residues 19-36), it competitively binds to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[6] This peptide has been widely used as a tool to investigate the physiological roles of PKC in various cellular processes.
Mechanism of Action
The pseudosubstrate region of PKC contains a sequence of amino acids that mimics a substrate phosphorylation site but lacks the phosphorylatable serine or threonine residue.[6] In the inactive state, this region occupies the catalytic site, maintaining the enzyme in an autoinhibited conformation. PKC (19-36) leverages this mechanism by competing with endogenous substrates for binding to the active site of PKC, effectively blocking its kinase activity.
Data Presentation
Inhibitory Activity of PKC (19-36)
| Parameter | Value | Reference |
| IC₅₀ (PKC) | 0.18 µM | [7] |
| Ki (PKC) | 147 nM |
Effects of PKC (19-36) on Cellular Processes
| Cell Type | Process Investigated | PKC (19-36) Concentration | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | High glucose-induced cell proliferation | 0.1 - 1 µM | Dose-dependent inhibition of DNA and protein synthesis | [8] |
| Human Microvascular Endothelial Cells (HMEC-1) & Human Umbilical Vein Endothelial Cells (HUVECs) | TPA-induced PKC activation | Not specified | Reduced PKC peptide phosphorylation by 85% | [9] |
| Mouse Skeletal Muscle Fibers | IGF-1-mediated Ca²⁺ current enhancement | 50 µM | Complete abolition of IGF-1 effect | [10] |
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C signaling pathway and the point of inhibition by PKC (19-36).
Experimental Protocols
In Vitro Protein Kinase C Assay
This protocol is designed to measure the phosphotransferase activity of PKC in the presence or absence of the PKC (19-36) inhibitor.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC (19-36) inhibitor peptide
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP
-
Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1-2 mM DTT)
-
Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
-
Stop Solution (0.1 M ATP, 0.1 M EDTA, pH 8.0)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, lipid activator, and PKC substrate peptide in a microcentrifuge tube.
-
Add the desired concentration of PKC (19-36) or vehicle control to the reaction mixture.
-
Add the purified PKC enzyme or cell lysate to initiate a pre-incubation step.
-
Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be around the Km of PKC for ATP (~50 µM).
-
Incubate the reaction at 30°C for 10-15 minutes. Ensure the reaction is within the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the PKC activity and the percentage of inhibition by PKC (19-36).
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of PKC substrates in cells treated with PKC (19-36).
Materials:
-
Cell culture reagents
-
PKC (19-36) inhibitor peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against the phosphorylated PKC substrate
-
Primary antibody against the total PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of PKC (19-36) for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
Immunofluorescence Staining for PKC Translocation
This protocol is used to visualize the subcellular localization of PKC and the effect of PKC (19-36) on its translocation upon activation.
Materials:
-
Cells grown on coverslips
-
PKC (19-36) inhibitor peptide
-
PKC activator (e.g., PMA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a PKC isoform
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Pre-treat the cells with PKC (19-36) or vehicle control.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce PKC translocation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-PKC antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of PKC using a fluorescence microscope.
Cell Proliferation (MTT) Assay
This assay measures the effect of PKC (19-36) on cell viability and proliferation.
Materials:
-
Cells and culture medium
-
PKC (19-36) inhibitor peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of PKC (19-36) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of PKC (19-36) on a cellular process.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. adooq.com [adooq.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. jneurosci.org [jneurosci.org]
Application Notes and Protocols for In Vitro Kinase Assay Using PKC (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The dysregulation of PKC activity is implicated in numerous diseases, making it a significant target for drug discovery and development. The PKC (19-36) peptide corresponds to the pseudosubstrate region of PKC and acts as a competitive inhibitor. A modified version, where the alanine at position 25 is substituted with a serine ([Ser25]-PKC (19-36)), transforms this peptide into a specific substrate, enabling precise measurement of PKC activity.
These application notes provide detailed protocols for performing in vitro kinase assays using the [Ser25]-PKC (19-36) peptide as a substrate. Both radiometric and non-radiometric (ELISA-based) methods are described, offering flexibility for various laboratory settings and research needs.
Signaling Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG and phosphatidylserine (PS), recruits PKC to the cell membrane and activates it. The activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity and initiating various cellular responses.
Experimental Principles
The in vitro PKC kinase assay measures the transfer of the γ-phosphate from ATP to the serine residue at position 25 of the [Ser25]-PKC (19-36) substrate peptide by the PKC enzyme. The amount of phosphorylated substrate is then quantified, which is directly proportional to the PKC activity.
Two primary methods for quantification are:
-
Radiometric Assay: This method uses [γ-³²P]ATP. The radiolabeled phosphate is transferred to the substrate. The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP and quantified using a scintillation counter.
-
Non-Radiometric (ELISA-based) Assay: This method uses a non-radiolabeled ATP. The phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form of the peptide. This is typically followed by a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a colorimetric or chemiluminescent reaction for quantification.
Data Presentation
Table 1: Key Reagents and Recommended Concentration Ranges
| Reagent | Stock Concentration | Final Concentration Range in Assay | Purpose |
| Purified Active PKC | 100 ng/µL | 25 - 100 ng/assay | Enzyme source |
| [Ser25]-PKC (19-36) Substrate | 1 mM | 1 - 20 µM | Substrate for phosphorylation |
| ATP | 10 mM | 10 - 100 µM | Phosphate donor |
| [γ-³²P]ATP (for radiometric assay) | ~10 mCi/mL | 1 - 10 µCi/assay | Radioactive phosphate donor |
| MgCl₂ | 1 M | 5 - 20 mM | Cofactor for ATP binding |
| CaCl₂ | 100 mM | 0.5 - 2 mM | Cofactor for conventional PKC activation |
| Phosphatidylserine (PS) | 1 mg/mL | 10 - 100 µg/mL | Lipid cofactor for PKC activation |
| Diacylglycerol (DAG) | 1 mg/mL | 1 - 10 µg/mL | Lipid cofactor for PKC activation |
| DTT | 1 M | 0.5 - 2 mM | Reducing agent to maintain enzyme activity |
| Kinase Assay Buffer (e.g., HEPES, Tris) | 1 M (pH 7.4) | 20 - 50 mM | Maintain optimal pH |
| PKC (19-36) (Inhibitor Control) | 1 mM | 1 - 10 µM | Specific inhibitor for negative control |
Table 2: Comparison of Radiometric and Non-Radiometric Assays
| Feature | Radiometric Assay | Non-Radiometric (ELISA-based) Assay |
| Principle | Measures incorporation of ³²P from [γ-³²P]ATP into the substrate. | Uses a specific antibody to detect the phosphorylated substrate. |
| Sensitivity | Very high. | High, but can be slightly lower than radiometric methods. |
| Safety | Requires handling of radioactive materials and specialized disposal. | Non-radioactive, safer to handle. |
| Throughput | Can be adapted for high throughput, but handling is more complex. | Well-suited for high-throughput screening in 96- or 384-well plates. |
| Cost | Can be expensive due to the cost of radioisotopes and disposal. | Generally lower cost per sample, especially at high throughput. |
| Equipment | Scintillation counter. | Microplate reader (absorbance, fluorescence, or luminescence). |
| Data Analysis | Calculation of specific activity (cpm/pmol/min/mg). | Standard curve generation and interpolation of unknown concentrations. |
Experimental Protocols
Protocol 1: Radiometric In Vitro PKC Kinase Assay
This protocol outlines the steps for a single assay point. For inhibitor screening or kinetic studies, components should be varied accordingly.
Materials:
-
Purified active PKC enzyme
-
[Ser25]-PKC (19-36) peptide substrate
-
PKC (19-36) inhibitor peptide (for negative control)
-
Kinase Assay Buffer (5X): 100 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM CaCl₂, 5 mM DTT
-
Lipid Activator (10X): 1 mg/mL Phosphatidylserine, 0.1 mg/mL Diacylglycerol in assay buffer (sonicate before use)
-
ATP Solution: 10 mM ATP in sterile water
-
[γ-³²P]ATP (~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with sterile water.
-
Prepare ATP Mix: In a microcentrifuge tube, prepare the ATP mix. For a final concentration of 100 µM ATP in a 50 µL reaction, you would add:
-
0.5 µL of 10 mM ATP
-
1-2 µL of [γ-³²P]ATP (~5-10 µCi)
-
Adjust volume with sterile water.
-
-
Set up the Reaction: In a pre-chilled microcentrifuge tube, add the following on ice (for a total volume of 50 µL):
-
10 µL of 5X Kinase Assay Buffer
-
5 µL of 10X Lipid Activator (sonicate immediately before use)
-
5 µL of 100 µM [Ser25]-PKC (19-36) substrate (for a final concentration of 10 µM)
-
x µL of purified PKC enzyme (e.g., 1 µL of 50 ng/µL for 50 ng/assay)
-
x µL of sterile water to bring the volume to 45 µL.
-
Negative Control: In a separate tube, set up a reaction with no enzyme.
-
Inhibitor Control: In another tube, add the PKC (19-36) inhibitor peptide to a final concentration of 10 µM.
-
-
Initiate the Reaction: Transfer the tubes to a 30°C water bath. Start the reaction by adding 5 µL of the ATP Mix to each tube. Mix gently.
-
Incubate: Incubate the reaction for 10-30 minutes at 30°C. Ensure the reaction time is within the linear range of the assay, which should be determined empirically.
-
Stop the Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto a pre-labeled P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantify: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the CPM of the no-enzyme control from all other samples.
-
Calculate the specific activity of the PKC enzyme using the following formula: Specific Activity (pmol/min/mg) = (Corrected CPM) / (Specific activity of ATP in CPM/pmol) / (Incubation time in min) / (Amount of enzyme in mg)
-
Protocol 2: Non-Radiometric (ELISA-based) In Vitro PKC Kinase Assay
This protocol is designed for a 96-well plate format.
Materials:
-
96-well ELISA plate
-
Purified active PKC enzyme
-
[Ser25]-PKC (19-36) peptide substrate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Kinase Assay Buffer, Lipid Activator, ATP (as in Protocol 1)
-
Primary Antibody: Rabbit anti-phospho-[Ser25]-PKC (19-36)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat Plate: Dilute [Ser25]-PKC (19-36) substrate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Block: Wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Kinase Reaction: Wash the plate three times. Prepare a reaction mix containing Kinase Assay Buffer, Lipid Activator, and PKC enzyme. Add 50 µL of this mix to each well.
-
Initiate and Incubate: Start the reaction by adding 50 µL of 2X ATP solution (e.g., 200 µM for a final concentration of 100 µM). Incubate for 30-60 minutes at 30°C.
-
Wash: Stop the reaction by washing the plate five times with Wash Buffer.
-
Primary Antibody: Dilute the primary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with Wash Buffer.
-
Develop: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control wells.
-
For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.
-
For quantitative analysis, generate a standard curve using known amounts of a phosphorylated peptide standard and determine the concentration of the phosphorylated product in the samples.[1][2][3]
-
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Solution |
| High Background (Radiometric) | Incomplete washing of P81 paper. | Increase the number and duration of washes with phosphoric acid. |
| Non-specific binding of [γ-³²P]ATP. | Ensure proper washing and include a no-enzyme control to subtract background. | |
| Low Signal (Both Assays) | Inactive enzyme. | Use a fresh aliquot of enzyme. Ensure proper storage at -80°C. |
| Suboptimal assay conditions. | Optimize concentrations of ATP, substrate, and cofactors. Check the pH of the buffer. | |
| Incorrect incubation time or temperature. | Empirically determine the optimal incubation time and maintain a constant temperature. | |
| High Variability between Replicates | Pipetting errors. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for common reagents. |
| Inconsistent temperature across the plate. | Ensure the plate is incubated in a temperature-controlled environment. | |
| No Inhibition with Known Inhibitor | Inhibitor concentration too low. | Perform a dose-response curve to determine the IC50. |
| Inactive inhibitor. | Use a fresh stock of the inhibitor. |
References
Application Notes and Protocols: Introducing PKC (19-36) into Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1][2] The pseudosubstrate region, corresponding to amino acids 19-36 of PKCα and β, acts as an endogenous autoinhibitor.[1][3][4] The synthetic peptide PKC (19-36) mimics this pseudosubstrate and functions as a competitive inhibitor, preventing the phosphorylation of natural substrates by binding to the catalytic domain of PKC.[1][3][5][6] This makes PKC (19-36) a valuable tool for studying PKC-mediated signaling events. However, a significant challenge in its application is the poor cell membrane permeability of the peptide.[4][7] These application notes provide an overview of various methods to deliver PKC (19-36) into live cells, complete with detailed protocols and quantitative data to guide experimental design.
Signaling Pathway of PKC Inhibition by PKC (19-36)
Protein Kinase C is typically maintained in an inactive state by its pseudosubstrate domain, which occupies the active site.[1][8] Upon activation by second messengers like diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate, allowing the kinase to phosphorylate its targets. The PKC (19-36) peptide acts as a competitive inhibitor by mimicking the pseudosubstrate, thereby blocking access of true substrates to the catalytic domain.
Caption: PKC activation and inhibition by the PKC (19-36) pseudosubstrate peptide.
Methods for Intracellular Delivery of PKC (19-36)
Several strategies have been developed to overcome the challenge of delivering the hydrophilic PKC (19-36) peptide across the hydrophobic cell membrane. The choice of method depends on the cell type, experimental goals, and available resources.
Summary of Delivery Methods
| Delivery Method | Principle | Typical Concentration | Advantages | Disadvantages | Reference(s) |
| Cell-Penetrating Peptide (CPP) Conjugation | Covalent linkage to a short, membrane-translocating peptide (e.g., TAT). | 30 nM - 1 µM | High efficiency, broad applicability. | Can have non-specific effects, potential for altered pharmacology. | [9][10][11][12] |
| Myristoylation | Addition of a myristoyl fatty acid chain to increase lipophilicity. | Not specified | Enhances membrane association and uptake. | May alter peptide localization and function. | [4][5][13] |
| Nanoparticle Formulation | Encapsulation or conjugation to nanoparticles (e.g., gold nanoparticles). | Not specified | Protects peptide from degradation, potential for targeted delivery. | Complex formulation, potential for nanoparticle-associated toxicity. | [10][11][14] |
| Physical Methods (Scrape Loading/Microinjection) | Mechanical disruption of the cell membrane to allow peptide entry. | 1-10 µM | Direct and quantifiable delivery into individual cells. | Low throughput, invasive, not suitable for all cell types. | [15][16][17][18] |
| Transient Permeabilization | Use of agents like saponin to create temporary pores in the cell membrane. | 100 nM - 10 µM | Simple and rapid. | Can cause cell stress or damage, transient effect. | [12] |
Experimental Protocols
Protocol 1: Delivery of PKC (19-36) using a Cell-Penetrating Peptide (TAT)
This protocol describes the use of the TAT peptide from the HIV-1 trans-activator of transcription protein, a widely used CPP for intracellular delivery.
Experimental Workflow:
Caption: Workflow for CPP-mediated delivery of PKC (19-36).
Materials:
-
TAT-PKC (19-36) peptide conjugate (custom synthesis or commercially available)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Target cells in culture
-
Appropriate cell culture medium
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized TAT-PKC (19-36) peptide in sterile water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate target cells in appropriate culture vessels and grow to the desired confluency (typically 70-90%).
-
Peptide Treatment:
-
Thaw an aliquot of the TAT-PKC (19-36) stock solution.
-
Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 1 µM).
-
Remove the existing medium from the cells and replace it with the peptide-containing medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental endpoint.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells 2-3 times with sterile PBS to remove any remaining extracellular peptide.
-
Downstream Analysis: The cells are now ready for downstream applications, such as cell lysis for Western blotting to assess phosphorylation of PKC substrates, or functional assays.
Control Experiments:
-
Vehicle Control: Treat cells with the vehicle used to dissolve the peptide (e.g., water or PBS).
-
Scrambled Peptide Control: Use a TAT-conjugated peptide with a scrambled sequence of PKC (19-36) to control for non-specific effects of peptide delivery.
-
Inactive Peptide Control: An inactive version of the peptide, such as [Glu27]-PKC (19-36), can be used to demonstrate the specificity of the inhibition.[6]
Protocol 2: Delivery of PKC (19-36) via Scrape Loading
Scrape loading is a mechanical method suitable for adherent cells. It is a relatively simple technique but can be harsh on cells.
Materials:
-
PKC (19-36) peptide
-
Sterile PBS
-
Cell scraper
-
Target adherent cells cultured on plates
Procedure:
-
Peptide Preparation: Prepare a solution of PKC (19-36) in sterile PBS at the desired final concentration (e.g., 10 µM).
-
Cell Preparation: Wash the adherent cells once with sterile PBS.
-
Loading:
-
Remove the PBS wash.
-
Add a small volume of the peptide solution to the plate, just enough to cover the cell monolayer.
-
Gently scrape the cells from the plate using a sterile cell scraper.
-
Allow the cells to remain in the peptide solution for a short period (e.g., 5-15 minutes) at room temperature to allow the peptide to enter the transiently permeabilized cells.
-
-
Recovery:
-
Gently collect the cell suspension.
-
Transfer the cells to a larger volume of fresh culture medium to allow the cell membranes to reseal.
-
The cells can then be re-plated or used for downstream analysis.
-
Note: This method results in a heterogeneous population of loaded and unloaded cells, and cell viability should be assessed post-treatment.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have utilized PKC (19-36) or similar PKC inhibitor peptides.
| Peptide | Cell Type | Delivery Method | Concentration | Incubation Time | Observed Effect | Reference |
| PKC (19-36) | Vascular Smooth Muscle Cells | Not specified | 1 µM | Not specified | Suppressed PKC activity. | [6][19] |
| PKC (19-36) | MDCK Cells | Nuclear Microinjection | 5 µM | 6 hours | Inhibited nuclear export of ZO-2. | [16] |
| PKC (19-36) | EBV-positive B-lymphoid cells | Scrape Loading | Not specified | Not specified | Blocked TPA-induced lytic cycle. | [15] |
| PKC (19-36) | Ovine Somatotropes | Microdialysis | 10 µM | Not specified | Did not affect GHRP-2-induced reduction in Kir current. | [17] |
| PKC (19-36) | Ovine Somatotropes | Microdialysis | 1 µM | Not specified | Inhibited orexin-B-induced increase in Ca2+ currents. | [18] |
| Myr-PKCε-inhibitor | Murine Model | Intravenous Injection | 1.6 mg/kg | 96 hours | Mitigated renal ischemia-reperfusion injury. | [13] |
| εV1-2 (PKCε inhibitor) | Neonatal Cardiac Myocytes | Saponin Permeabilization | 100 nM - 10 µM | 10-20 minutes | Facilitated translocation of εPKC. | [12] |
Conclusion
The successful use of PKC (19-36) as a research tool is highly dependent on its effective delivery into live cells. This document provides a range of methodologies, from CPP conjugation to physical techniques, to achieve intracellular delivery. Researchers should carefully consider the specific requirements of their experimental system to select the most appropriate method. The provided protocols and quantitative data serve as a starting point for the development and optimization of experiments aimed at elucidating the roles of PKC in cellular physiology and disease.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase C-delta Inhibitor Peptide Formulation using Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. DigitalCommons@PCOM - Research Day: Myristoylated Protein Kinase C Epsilon Peptide Inhibitor (Myr-PKC ε-) mitigates renal ischemia-reperfusion injury and PKCε translocation to epithelial cell membranes in vivo [digitalcommons.pcom.edu]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Growth hormone-releasing peptide-2 reduces inward rectifying K+ currents via a PKA-cAMP-mediated signalling pathway in ovine somatotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Protein Kinase C (19-36) () for sale [vulcanchem.com]
Application Notes and Protocols: Protein Kinase C (19-36) in the Study of Long-Term Potentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various signal transduction pathways, including those underlying synaptic plasticity.[1][2][3] Long-term potentiation (LTP), a persistent enhancement of synaptic transmission, is widely considered a cellular correlate of learning and memory.[3][4] The study of LTP mechanisms has been greatly advanced by the use of specific inhibitors to dissect the roles of key signaling molecules. Protein Kinase C (19-36), hereafter referred to as PKC(19-36), is a synthetic peptide that acts as a highly selective pseudosubstrate inhibitor of PKC.[5][6] By mimicking the substrate binding site of PKC without being phosphorylated, PKC(19-36) effectively blocks its catalytic activity. This makes it an invaluable tool for investigating the necessity of PKC activation in the induction and maintenance phases of LTP.[1][2][6]
Applications:
-
Investigating the role of PKC in LTP induction: By introducing PKC(19-36) into postsynaptic neurons, researchers can determine whether PKC activity is required for the initial potentiation of synaptic strength.[6]
-
Elucidating the mechanisms of LTP maintenance: The application of PKC(19-36) at different time points after LTP induction can help to understand the role of persistent PKC activity in the stabilization and maintenance of potentiation.[1][2][7]
-
Differentiating between various forms of synaptic plasticity: PKC(19-36) can be used to explore the differential involvement of PKC in N-methyl-D-aspartate (NMDA) receptor-dependent and independent forms of LTP, as well as in long-term depression (LTD).[5][7]
-
Screening for compounds that modulate PKC activity: In drug development, PKC(19-36) can serve as a control to validate assays designed to identify novel PKC activators or inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of PKC(19-36) on LTP and other related physiological parameters as reported in various studies.
Table 1: Effect of PKC(19-36) on Long-Term Potentiation (LTP)
| Experimental Model | Method of Application | PKC(19-36) Concentration | Effect on LTP | Reference |
| Rat Hippocampal Slices (CA1) | Intracellular delivery | Not specified | Blocked induction of LTP. | [6] |
| Rat Hippocampal Slices (CA1) | Kinase assays in vitro | 5 µM | Blocked the increase in PKC activity associated with LTP. | [7] |
| Rat Hippocampal Slices (Dentate Gyrus) | Patch pipette | 100 µM | Inhibited the induction of LTD. | [5] |
| Rat Hippocampal Slices (CA1) | Intracellular loading | 50 µM | Prevented the full expression of LTP. | |
| Cultured Cerebellar Purkinje Cells | Internal saline | 10 µM | Blocked LTD induction. | [8] |
Table 2: Specificity and Potency of PKC(19-36)
| Parameter | Value | Notes | Reference |
| Potency vs. [Ala286]CaMKII-(281-302) | 30-fold more potent | In inhibiting the induction of LTP. | [6] |
| Inhibition of NG-(28–43) phosphorylation | ~95% | At a concentration of 10 µM. | [7] |
| IC50 | Similar for purified PKC and hippocampal homogenates | Suggests high selectivity. | [7] |
Experimental Protocols
Protocol 1: Intracellular Application of PKC(19-36) in Hippocampal Slices via Patch-Clamp Pipette
This protocol describes the intracellular delivery of PKC(19-36) to individual neurons in hippocampal slices to study its effect on LTP induction.
Materials:
-
PKC(19-36) peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch-clamp recording
-
Hippocampal slices from rat or mouse
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare PKC(19-36) Solution: Dissolve PKC(19-36) in the intracellular solution to a final concentration of 10-100 µM.
-
Prepare Hippocampal Slices: Prepare 300-400 µm thick hippocampal slices from adult rats or mice and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Establish Whole-Cell Patch-Clamp Recording: Transfer a slice to the recording chamber and obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Baseline Recording: Record baseline synaptic responses (EPSPs or EPSCs) by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to ensure a stable baseline.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue recording synaptic responses for at least 60 minutes post-HFS to monitor the expression of LTP.
-
Data Analysis: Compare the magnitude of LTP in neurons loaded with PKC(19-36) to control neurons loaded with a control peptide or vehicle alone. A significant reduction in potentiation in the presence of PKC(19-36) indicates a requirement for PKC activity in LTP induction.
Protocol 2: In Vitro Kinase Assay to Measure PKC Activity from LTP-Induced Slices
This protocol outlines a method to assess the effect of PKC(19-36) on the biochemical activity of PKC in hippocampal tissue following LTP induction.
Materials:
-
PKC(19-36) peptide
-
Hippocampal slices
-
Homogenization buffer
-
PKC substrate (e.g., neurogranin peptide NG-(28–43))
-
[γ-32P]ATP
-
Kinase assay buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Induce LTP: Induce LTP in a batch of hippocampal slices as described in Protocol 1. Use a separate batch of slices that receive only low-frequency stimulation as a control.
-
Homogenize Tissue: At a specific time point after LTP induction (e.g., 45 minutes), rapidly homogenize the CA1 region of the slices in ice-cold homogenization buffer.
-
Prepare Kinase Reaction: Set up kinase assay reactions containing the hippocampal homogenate, kinase assay buffer, the PKC substrate, and [γ-32P]ATP.
-
Add PKC(19-36): To a subset of the reactions from the LTP-induced group, add PKC(19-36) to a final concentration of 5 µM.
-
Incubate: Incubate the reactions at 30°C for a defined period (e.g., 10 minutes).
-
Stop Reaction and Spot: Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash and Count: Wash the papers to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the PKC activity (pmol/min/µg protein) between control slices, LTP-induced slices, and LTP-induced slices treated with PKC(19-36). A blockage of the LTP-associated increase in kinase activity by PKC(19-36) confirms that the enhanced phosphorylation is due to PKC.[7]
Mandatory Visualizations
Caption: Signaling pathway of NMDA receptor-dependent LTP and the inhibitory action of PKC(19-36).
Caption: Experimental workflow for studying the effect of PKC(19-36) on LTP induction.
Caption: Logical diagram illustrating the inhibitory mechanism of PKC(19-36) on Protein Kinase C.
References
- 1. The role of protein kinase C in long-term potentiation: a testable model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Long-term potentiation, protein kinase C, and glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased phosphorylation of a 17-kDa protein kinase C substrate (P17) in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of protein kinase C in the induction of homosynaptic long-term depression by brief low frequency stimulation in the dentate gyrus of the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of protein kinase inhibitor peptides and induction of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A late phase of LTD in cultured cerebellar Purkinje cells requires persistent dynamin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PKC (19-36) in Neuroscience Research
Introduction
Protein Kinase C (PKC) (19-36) is a synthetic peptide that functions as a highly selective and potent inhibitor of Protein Kinase C.[1] It corresponds to the amino acid residues 19-36 of the pseudosubstrate regulatory domain of PKC.[2] This region mimics the substrate binding site of PKC but lacks the serine or threonine residue for phosphorylation. By binding competitively to the enzyme's active site, PKC (19-36) effectively blocks both the autophosphorylation and the phosphorylation of other protein substrates, making it an invaluable tool for elucidating the roles of PKC in complex neuronal signaling pathways.[2][3]
Mechanism of Action
PKC enzymes are crucial serine/threonine kinases that are activated by signals such as increases in diacylglycerol (DAG) and intracellular calcium. Once active, PKC phosphorylates a wide array of target proteins, influencing cellular processes from gene expression to ion channel modulation.
PKC (19-36) acts as a competitive inhibitor by occupying the substrate-binding cavity of the PKC catalytic domain.[3] This prevents endogenous substrates from accessing the kinase, thereby inhibiting downstream signaling events. Its high specificity for PKC, with significantly lower affinity for other kinases like PKA and CaMKII, allows researchers to dissect PKC-specific pathways with considerable confidence.[3][4]
Key Applications in Neuroscience
The application of PKC (19-36) has been instrumental in defining the role of PKC in numerous neuronal functions:
-
Synaptic Plasticity: PKC is a key molecule in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. Studies have shown that intracellular application of PKC (19-36) can block the induction of specific forms of LTP and LTD in brain regions like the hippocampus and cerebellum, confirming the necessity of PKC activity for these processes.[4][5][6][7]
-
Neurotransmitter Signaling: The peptide is widely used to investigate signaling cascades downstream of G-protein coupled receptors (GPCRs). For instance, research has demonstrated that PKC (19-36) blocks the facilitation of glutamate-mediated synaptic transmission induced by dopamine receptor activation in the entorhinal cortex.[8][9]
-
Ion Channel Modulation: PKC directly phosphorylates and modulates the activity of various ion channels, thereby regulating neuronal excitability. Experiments using PKC (19-36) have revealed the role of PKC in the modulation of voltage-gated Na+ and Ca2+ channels in hippocampal and sensory neurons.[10][11][12] For example, it prevents the reduction of Na+ currents by PKC activators in hippocampal neurons.[11]
-
Pain and Sensitization: In sensory neurons, PKC is involved in the sensitization of nociceptors, which contributes to pain hypersensitivity. PKC (19-36) has been used to demonstrate that PKC activity is necessary for the prostaglandin E2 (PGE2)-induced modulation of tetrodotoxin-resistant sodium channels (TTX-R INa), a key mechanism in peripheral sensitization.[12]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for PKC (19-36) based on published research.
Table 1: Inhibitory Potency and Selectivity of PKC (19-36)
| Parameter | Value | Target Enzyme | Notes | Reference |
| IC50 | 0.18 µM | Protein Kinase C | The concentration required for 50% inhibition. | [13][14] |
| Ki | 147 nM | Protein Kinase C | A potent, reversible, and substrate competitive inhibitor. | [3] |
| Ki | 0.28 µM | Protein Kinase C | Determined in studies investigating long-term potentiation. | [4] |
| IC50 | 423 µM | Protein Kinase A | Demonstrates high selectivity for PKC over PKA. | [3] |
| Selectivity | ~20-fold | PKC vs. CaMKII | Exhibits significant selectivity for PKC over CaMKII. | [4] |
Table 2: Common Experimental Working Concentrations of PKC (19-36)
| Application Method | Concentration | Neuronal Preparation | Research Area | Reference |
| Intracellular Dialysis | 50 µM | Cultured Aplysia bag cell neurons | Neuronal excitability | [15] |
| Intracellular Dialysis | 10 µM | Chick sympathetic neurons | Ion channel modulation | [10] |
| Intracellular Dialysis | 100 µM | Rat dentate gyrus neurons | Long-term depression (LTD) | [7] |
| Microinjection | 2 - 20 µM | Sea urchin eggs (model system) | Na+-H+ antiporter activity | [1] |
| Intravenous (in vivo) | 20 µg/kg | Cat visceral afferents | Pain signaling | [16] |
Visualizations
Caption: Mechanism of PKC (19-36) competitive inhibition.
Caption: PKC (19-36) blocks dopamine-mediated synaptic facilitation.
Caption: Workflow for using PKC (19-36) in electrophysiology.
Experimental Protocols
Protocol 1: Preparation of PKC (19-36) Stock Solution
This protocol describes the reconstitution and storage of lyophilized PKC (19-36) peptide.
Materials:
-
Lyophilized PKC (19-36) peptide (trifluoroacetate salt)[3]
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Reconstitute the peptide in sterile water or buffer to a desired stock concentration (e.g., 1-10 mM). Consult the manufacturer's data sheet for specific solubility information.
-
Vortex gently to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.
-
Store the aliquots at -20°C. Stock solutions are typically stable for up to 4 weeks.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Intracellular Application of PKC (19-36) via Patch Pipette
This protocol is for investigating the postsynaptic role of PKC in neuronal function using whole-cell patch-clamp electrophysiology.[6][8][10]
Materials:
-
PKC (19-36) stock solution (from Protocol 1)
-
Standard internal (pipette) solution appropriate for the target neurons
-
Patch pipettes (borosilicate glass)
-
Electrophysiology rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Neuronal preparation (e.g., brain slices, cultured neurons)
Procedure:
-
Thaw an aliquot of the PKC (19-36) stock solution on ice.
-
Dilute the stock solution into the standard internal pipette solution to achieve the final desired working concentration (e.g., 10 µM, 50 µM, or 100 µM).[7][10][15]
-
Prepare a control internal solution without the peptide.
-
Back-fill a patch pipette with the PKC (19-36)-containing internal solution.
-
Approach a target neuron and establish a high-resistance (>1 GΩ) seal (cell-attached mode).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Wait for a minimum of 10-15 minutes after establishing the whole-cell configuration before starting the experiment. This allows for the peptide to diffuse from the pipette and equilibrate within the neuron's cytoplasm.[10]
-
Proceed with the experimental paradigm (e.g., recording baseline synaptic events, applying a neurotransmitter, or using a plasticity-inducing stimulus).
-
Record data and compare the results to control cells recorded with the standard internal solution to determine the effect of PKC inhibition.
References
- 1. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 2. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 4. pnas.org [pnas.org]
- 5. Long-term synaptic plasticity in cerebellar stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postsynaptic kinase signaling underlies inhibitory synaptic plasticity in the lateral superior olive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of protein kinase C in the induction of homosynaptic long-term depression by brief low frequency stimulation in the dentate gyrus of the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Phosphatidylinositol-Linked Dopamine Receptors Induces a Facilitation of Glutamate-Mediated Synaptic Transmission in the Lateral Entorhinal Cortex | PLOS One [journals.plos.org]
- 9. Activation of Phosphatidylinositol-Linked Dopamine Receptors Induces a Facilitation of Glutamate-Mediated Synaptic Transmission in the Lateral Entorhinal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of a Phorbol Ester-Insensitive Protein Kinase C in the α2-Adrenergic Inhibition of Voltage-Gated Calcium Current in Chick Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Modulation of Na+ Channels in Hippocampal Neurons by Protein Kinase Cϵ | Journal of Neuroscience [jneurosci.org]
- 12. jneurosci.org [jneurosci.org]
- 13. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 14. adooq.com [adooq.com]
- 15. Protein Kinase Modulation of a Neuronal Cation Channel Requires Protein–Protein Interactions Mediated by an Src homology 3 Domain | Journal of Neuroscience [jneurosci.org]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Cardiovascular Function Using the Protein Kinase C Inhibitor Peptide (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including those governing cardiovascular function and disease. The PKC delta (PKCδ) isoform, in particular, has been identified as a key mediator in pathological cardiac conditions such as ischemia-reperfusion (I/R) injury and cardiac hypertrophy. Understanding and modulating the activity of PKCδ is therefore of significant interest for the development of novel cardiovascular therapeutics.
This document provides detailed application notes and protocols for utilizing the PKC inhibitor peptide (19-36), a pseudosubstrate inhibitor, to investigate the role of PKC in cardiovascular function. This peptide acts by mimicking the substrate of PKC, thereby competitively inhibiting its kinase activity.
Application Notes
PKC (19-36) Peptide Inhibitor
PKC (19-36) is a synthetic peptide that corresponds to the pseudosubstrate sequence of PKC. It is a potent inhibitor of PKC with an IC50 of 0.18 μM. This peptide is a valuable tool for studying the physiological and pathological roles of PKC in various cell types, including cardiomyocytes and vascular smooth muscle cells.
Key Applications in Cardiovascular Research:
-
Investigation of Ischemia-Reperfusion (I/R) Injury: PKCδ is implicated in the detrimental effects of reperfusion following a period of ischemia.[1][2][3] Inhibition of PKCδ at the onset of reperfusion has been shown to be cardioprotective, reducing infarct size and improving cardiac function.[3][4][5]
-
Study of Cardiac Hypertrophy: Cardiac hypertrophy, an enlargement of the heart muscle, can be a maladaptive response to pressure overload and other stimuli. PKCδ is involved in the signaling pathways that lead to hypertrophic growth.[1][6]
-
Elucidation of Apoptotic Pathways: PKCδ activation is a critical step in the apoptotic cascade in cardiomyocytes in response to various stressors, including hyperglycemia and oxidative stress.[7][8] Inhibition of PKCδ can attenuate apoptosis in these contexts.[7]
Quantitative Data on the Effects of PKCδ Inhibition
The following tables summarize quantitative data from studies investigating the effects of PKCδ inhibition on key cardiovascular parameters. These data can serve as a reference for expected outcomes when using PKC inhibitors like PKC (19-36) or the specific PKCδ inhibitor, δV1-1.
Table 1: Effect of PKCδ Inhibition on Myocardial Infarct Size and Cardiac Function in Ischemia-Reperfusion Injury
| Parameter | Animal Model | PKCδ Inhibitor | Treatment Protocol | Result | Reference |
| Infarct Size (% of risk area) | Porcine | δV1-1 (250 ng/kg) | Intracoronary infusion at reperfusion | Reduced by ~50% | [4] |
| Ejection Fraction (%) | Porcine | δV1-1 (250 ng/kg) | Intracoronary infusion at reperfusion | Improved to 53.3% vs 43.2% (control) at 30 min post-reperfusion | [4] |
| Hypokinetic Area (%) | Porcine | δV1-1 (250 ng/kg) | Intracoronary infusion at reperfusion | Reduced by 50% at 30 min and 75% at 5 days post-reperfusion | [4] |
| Creatine Kinase Release (U/L) | Isolated Rat Heart | δV1-1 | Perfusion at reperfusion | Decreased by ~50% | [9] |
| Myocardial ATP levels (% of pre-ischemia) | Isolated Mouse Heart | δV1-1 | Perfusion at reperfusion | Faster recovery to ~80% vs ~20% (control) after 40 min reperfusion | [4] |
Table 2: Effect of PKCδ Inhibition on Cardiomyocyte Apoptosis
| Condition | Cell Type | PKCδ Inhibitor | Measurement | Result | Reference |
| Hyperglycemia (16.5 mM) | Adult Rat Ventricular Myocytes | δV1-1 | TUNEL Assay (% apoptotic cells) | Attenuated the increase in apoptosis (from >3-fold to a lower level) | [7] |
| Ischemia-Reperfusion | Porcine Heart | δV1-1 (250 ng/kg) | Caspase-3 Activity | Reduced | [3] |
| Oxidative Stress (H2O2) | Vascular Smooth Muscle Cells | Rottlerin | DNA Fragmentation | Diminished | [10] |
Table 3: Effect of PKCδ Inhibition on Markers of Cardiac Hypertrophy
| Stimulus | Cell Type/Animal Model | PKCδ Inhibitor | Marker | Result | Reference |
| Norepinephrine | Neonatal Rat Cardiomyocytes | Gö6976 (also inhibits PKCδ) | Cell Size, Protein Synthesis | Inhibition of hypertrophic response | [11] |
| High Glucose | Vascular Smooth Muscle Cells | PKC (19-36) | DNA and Protein Synthesis | Dose-dependent inhibition | |
| Pressure Overload | Dahl Salt-Sensitive Rats | δV1-1 | Cardiac Function | No effect on cardiac dysfunction in this model | [7] |
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Rat Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality adult rat ventricular myocytes (ARVMs) for in vitro studies.[12][13][14][15][16]
Materials:
-
Adult Sprague-Dawley rat (250-300 g)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Langendorff perfusion system
-
Perfusion Buffer (e.g., Krebs-Henseleit buffer)
-
Calcium-free Perfusion Buffer
-
Enzyme Solution (e.g., Collagenase Type 2)
-
Stopping Buffer (Perfusion buffer with 10% fetal bovine serum)
-
Plating Medium (e.g., Medium 199 with supplements)
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin perfusion with oxygenated Perfusion Buffer (37°C) to wash out the blood.
-
Switch to Calcium-free Perfusion Buffer for 5 minutes to stop heart contractions.
-
Perfuse with Enzyme Solution for 20-25 minutes until the heart becomes flaccid.
-
Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in a petri dish containing Enzyme Solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the myocytes at a low speed (e.g., 500 rpm for 1 minute) and resuspend the pellet in Stopping Buffer.
-
Gradually reintroduce calcium by sequential washing steps with increasing concentrations of calcium in the buffer.
-
Plate the isolated myocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a 5% CO2 atmosphere.
Protocol 2: In Vitro Model of Ischemia-Reperfusion Injury in Cultured Cardiomyocytes
Materials:
-
Cultured adult rat ventricular myocytes (from Protocol 1)
-
Ischemia Buffer (glucose-free, hypoxic buffer, pH 6.4)
-
Reperfusion Buffer (normal culture medium)
-
PKC (19-36) inhibitor peptide
Procedure:
-
Culture ARVMs to the desired confluence.
-
Ischemia: Replace the culture medium with Ischemia Buffer and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).
-
Reperfusion:
-
For the control group, replace the Ischemia Buffer with fresh, oxygenated Reperfusion Buffer.
-
For the treatment group, replace the Ischemia Buffer with Reperfusion Buffer containing the PKC (19-36) inhibitor at the desired concentration.
-
-
Incubate the cells for the desired reperfusion time (e.g., 1-24 hours).
-
Assess cell viability, apoptosis, and other relevant parameters.
Protocol 3: Induction of Hypertrophy in Cultured Cardiomyocytes
This protocol uses norepinephrine to induce a hypertrophic response in cultured cardiomyocytes.[11][17][18]
Materials:
-
Cultured adult rat ventricular myocytes
-
Norepinephrine (NE)
-
PKC (19-36) inhibitor peptide
Procedure:
-
Plate ARVMs and allow them to attach and stabilize.
-
Hypertrophic Stimulation:
-
For the control group, maintain the cells in the standard culture medium.
-
For the hypertrophy group, add norepinephrine to the culture medium at a final concentration of 10 µM.
-
For the inhibitor group, pre-incubate the cells with the PKC (19-36) inhibitor for 30-60 minutes before adding norepinephrine.
-
-
Incubate the cells for 24-48 hours.
-
Assess hypertrophic markers such as cell size (microscopy), protein synthesis ([3H]-leucine incorporation), and expression of hypertrophic genes (e.g., ANP, BNP by qPCR or Western blot).
Protocol 4: Assessment of Apoptosis using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]
Materials:
-
Cultured cardiomyocytes on coverslips or heart tissue sections
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips or tissue sections and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]
- 3. Inhibition of delta-protein kinase C protects against reperfusion injury of the ischemic heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Additive protection of the ischemic heart ex vivo by combined treatment with delta-protein kinase C inhibitor and epsilon-protein kinase C activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C-delta modulates apoptosis induced by hyperglycemia in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pkcδ Activation is Involved in ROS-Mediated Mitochondrial Dysfunction and Apoptosis in Cardiomyocytes Exposed to Advanced Glycation End Products (Ages) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing cardioprotective actions and parallel hypertrophic effects of δPKC and ɛPKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 16. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]
- 17. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 18. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TUNEL assay for cardiomyocyte apoptosis quantification [bio-protocol.org]
- 20. 2.6. TUNEL Assay for Apoptosis in Cardiomyocyte [bio-protocol.org]
- 21. ahajournals.org [ahajournals.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Kinase C (19-36) in Diabetes and Hyperglycemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperglycemia, a hallmark of diabetes mellitus, is a primary contributor to the development of diabetic complications. A key signaling pathway implicated in the pathogenesis of these complications is the activation of Protein Kinase C (PKC). The diacylglycerol (DAG)-PKC pathway is overactivated in response to high glucose levels, leading to a cascade of cellular events that contribute to vascular and tissue damage.[1][2] Protein Kinase C (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor of PKC, specifically targeting the conventional isoforms α and β with an IC50 of 0.18 µM.[3][4] This peptide mimics the substrate binding site of PKC, thereby competitively inhibiting its activity. These application notes provide an overview of the utility of PKC (19-36) in diabetes and hyperglycemia research, along with detailed protocols for its use.
Applications in Diabetes and Hyperglycemia Research
PKC (19-36) is a valuable tool for investigating the role of PKCα and PKCβ in various diabetes-related pathologies. Its applications include:
-
Vascular Complications: Studying the involvement of PKC in hyperglycemia-induced vascular smooth muscle cell (VSMC) proliferation and hypertrophy, endothelial dysfunction, and atherosclerosis.[3]
-
Diabetic Nephropathy: Investigating the role of PKC in podocyte injury and glomerular damage.
-
Diabetic Cardiomyopathy: Elucidating the mechanisms of hyperglycemia-induced cardiomyocyte hypertrophy and dysfunction.[5]
-
Diabetic Neuropathy: Exploring the contribution of PKC to neuronal hyperexcitability and hyperalgesia in diabetic models.
Data Presentation
The following tables summarize the quantitative effects of PKC (19-36) in various experimental models of hyperglycemia.
Table 1: Effects of PKC (19-36) on Vascular Smooth Muscle Cells (VSMCs) under High Glucose Conditions
| Parameter | Cell Type | High Glucose Concentration | PKC (19-36) Concentration | Observed Effect | Reference |
| Cell Proliferation | Rat Aortic VSMCs | 22.2 mmol/L | 0.1 µmol/L | 16% reduction in cell number | [3] |
| Cell Proliferation | Rat Aortic VSMCs | 22.2 mmol/L | 1 µmol/L | 28% reduction in cell number | [3] |
| DNA Synthesis ([³H]thymidine incorporation) | Rat Aortic VSMCs | 22.2 mmol/L | 0.1 - 1 µmol/L | Dose-dependent inhibition | [3] |
| Protein Synthesis ([³H]leucine incorporation) | Rat Aortic VSMCs | 22.2 mmol/L | 0.1 - 1 µmol/L | Dose-dependent inhibition | [3] |
| Cellular Hypertrophy | Rat Aortic VSMCs | 22.2 mmol/L | 1 µmol/L | Attenuated increase in cell size | [3] |
Table 2: In Vivo Effects of PKC (19-36) in a Model of Diabetic Neuropathy
| Animal Model | Condition | PKC (19-36) Dosage | Parameter | Observed Effect | Reference |
| Streptozotocin-induced diabetic rats | Mechanical Hyperalgesia | Not specified | Nociceptive threshold | Dose-dependent increase | [2] |
| Streptozotocin-induced diabetic rats | C-fiber Hyperexcitability | Not specified | Response to mechanical stimulation | Significant reduction | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hyperglycemia-Induced PKC Activation and its Inhibition by PKC (19-36)
Caption: Hyperglycemia-induced PKC signaling pathway and its inhibition by PKC (19-36).
General Experimental Workflow for In Vitro Studies with PKC (19-36)
Caption: A generalized workflow for in vitro experiments investigating the effects of PKC (19-36).
Experimental Protocols
Protocol 1: In Vitro Inhibition of High Glucose-Induced VSMC Proliferation
Materials:
-
Rat aortic vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
PKC (19-36) peptide (lyophilized)
-
Sterile, nuclease-free water
-
D-glucose
-
Mannitol (for osmotic control)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Multi-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Peptide Reconstitution:
-
Aseptically reconstitute lyophilized PKC (19-36) in sterile, nuclease-free water to a stock concentration of 1 mg/ml.
-
Further dilute the stock solution in sterile water or culture medium to prepare working concentrations. The peptide is soluble up to 2 mg/ml in water.[6]
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Cell Culture and Treatment:
-
Culture rat aortic VSMCs in DMEM supplemented with 10% FBS.
-
Seed the cells into multi-well plates at a desired density and allow them to adhere overnight.
-
Synchronize the cells by serum-starving them in serum-free DMEM for 24-48 hours.
-
Prepare the following treatment groups in serum-free DMEM:
-
Normal Glucose Control: 5.5 mM D-glucose
-
Osmotic Control: 5.5 mM D-glucose + 19.5 mM Mannitol
-
High Glucose: 25 mM D-glucose
-
High Glucose + PKC (19-36): 25 mM D-glucose + desired concentration of PKC (19-36) (e.g., 0.1 µM or 1 µM).
-
-
Pre-incubate the cells with PKC (19-36) for 1 hour before adding the high glucose medium.
-
Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
-
Cell Proliferation Assessment:
-
After incubation, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in culture medium and stain with Trypan Blue.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of inhibition of proliferation in the PKC (19-36) treated group compared to the high glucose group.
-
Protocol 2: In Vivo Administration of PKC (19-36) in a Diabetic Animal Model
Materials:
-
Streptozotocin (STZ)-induced diabetic animal model (e.g., rats)
-
PKC (19-36) peptide (lyophilized)
-
Sterile 0.9% saline
-
Insulin syringes
Procedure:
-
Animal Model:
-
Induce diabetes in the animal model of choice (e.g., rats) using a single intraperitoneal injection of STZ.
-
Confirm hyperglycemia by measuring blood glucose levels.
-
-
Peptide Preparation and Administration:
-
Dissolve lyophilized PKC (19-36) in sterile 0.9% saline to the desired concentration. One study in cats used a dose of 20 µg/kg administered intravenously (iv).[7] The optimal dose for other models and routes of administration may need to be determined empirically.
-
Administer the prepared PKC (19-36) solution to the diabetic animals via the chosen route (e.g., intravenous, intraperitoneal).
-
A control group of diabetic animals should receive an equivalent volume of saline.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform the desired functional or molecular analyses. For example, in a diabetic neuropathy model, this could involve behavioral tests for hyperalgesia or electrophysiological measurements of nerve conduction.[2]
-
Tissues of interest can be harvested for further analysis, such as Western blotting for PKC activation or histological examination.
-
Protocol 3: PKC Activity Assay
Materials:
-
Cell or tissue lysates from experimental groups
-
PKC activity assay kit (commercially available)
-
PKC (19-36) peptide
-
[γ-³²P]ATP
-
PKC substrate peptide (e.g., from a kit)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysates according to the instructions of the PKC activity assay kit.
-
Determine the protein concentration of each lysate.
-
-
Kinase Reaction:
-
Set up the kinase reaction mixture as per the kit's protocol, typically containing the lysate, a buffer with co-factors (e.g., Ca²⁺, phosphatidylserine, DAG or a phorbol ester), and a specific PKC substrate peptide.
-
For the inhibited reaction, pre-incubate the lysate with PKC (19-36) (e.g., 1 µM) for 10-15 minutes before adding the other reaction components.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Measurement of Activity:
-
After a defined incubation period at 30°C, stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the substrate peptide using a scintillation counter.
-
Calculate the PKC activity and the percentage of inhibition by PKC (19-36).
-
Concluding Remarks
Protein Kinase C (19-36) serves as a specific and potent tool for dissecting the roles of PKCα and PKCβ in the cellular and molecular mechanisms underlying diabetic complications. The protocols and data presented here provide a foundation for researchers to effectively utilize this peptide inhibitor in their studies on diabetes and hyperglycemia. As with any experimental tool, appropriate controls, such as an inactive peptide, and dose-response studies are crucial for robust and reproducible results.
References
- 1. The signal transduction pathway of PKC/NF-κB/c-fos may be involved in the influence of high glucose on the cardiomyocytes of neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Delivery of Protein Kinase C (19-36) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase C (PKC) family of serine/threonine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] The pseudosubstrate region, corresponding to amino acids 19-36 of many PKC isoforms, acts as an endogenous autoinhibitor by binding to the catalytic domain and maintaining the enzyme in an inactive state.[1][2] Synthetic peptides mimicking this pseudosubstrate sequence are valuable tools for competitively inhibiting specific PKC isoforms, thereby enabling the elucidation of their roles in signaling pathways and offering potential therapeutic avenues. A significant challenge in utilizing these peptides is their efficient delivery across the cell membrane to their intracellular targets.
These application notes provide an overview of common delivery methods for the PKC (19-36) pseudosubstrate peptide, with a focus on the atypical PKC zeta (PKCζ) isoform. Detailed protocols for two primary strategies, conjugation with a cell-penetrating peptide (CPP) and lipidation, are presented. Additionally, methods for assessing delivery efficiency are outlined.
Signaling Pathway Inhibition
The PKC (19-36) peptide exerts its inhibitory effect by competing with endogenous substrates for binding to the catalytic site of PKC. This prevents the phosphorylation of downstream targets, thereby blocking the propagation of the signaling cascade. The diagram below illustrates the canonical PKC activation pathway and the mechanism of inhibition by the pseudosubstrate peptide.
Caption: PKC signaling pathway and inhibition by the pseudosubstrate peptide.
Delivery Methods: A Comparative Overview
Several strategies have been developed to facilitate the intracellular delivery of the PKC (19-36) peptide. The choice of method depends on the specific cell type, experimental goals, and the desired efficiency and potential off-target effects.
| Delivery Method | Principle | Advantages | Disadvantages |
| Cell-Penetrating Peptide (CPP) Conjugation | Covalent linkage of the PKC (19-36) peptide to a short, polycationic peptide (e.g., Antennapedia) that can traverse the plasma membrane.[3][4] | High delivery efficiency in a broad range of cell types; active uptake mechanism.[3][4] | Potential for cytotoxicity at high concentrations; CPP may influence the biological activity of the cargo. |
| Lipidation (Myristoylation/Palmitoylation) | Attachment of a fatty acid moiety (e.g., myristate or palmitate) to the N-terminus of the peptide, increasing its hydrophobicity and facilitating membrane translocation.[1] | Simple modification; enhances membrane association and passive diffusion.[1] | Lower delivery efficiency compared to CPPs in some cell lines; potential for non-specific membrane interactions. |
| Lipofection | Encapsulation of the peptide within lipid-based nanoparticles (liposomes) that fuse with the cell membrane, releasing the peptide into the cytoplasm. | Commercially available reagents; can be effective for various cargo types. | Requires optimization for each cell type and peptide; potential for cytotoxicity and endosomal entrapment.[5] |
Experimental Protocols
Method 1: Delivery of Antennapedia-PKC (19-36) Peptide Conjugate
This protocol describes the delivery of a PKC (19-36) peptide conjugated to the Antennapedia cell-penetrating peptide. The Antennapedia peptide is actively taken up by cells, ensuring efficient delivery of the inhibitory peptide.[3][4]
Materials:
-
Antennapedia-PKC (19-36) peptide conjugate (e.g., linked via a disulfide bridge)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Mammalian cells of interest
Protocol:
-
Peptide Reconstitution:
-
Centrifuge the vial of lyophilized Antennapedia-PKC (19-36) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
The day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
-
Peptide Treatment:
-
On the day of the experiment, thaw an aliquot of the Antennapedia-PKC (19-36) peptide stock solution.
-
Dilute the peptide stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the peptide conjugate.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 1-4 hours). The optimal incubation time may vary depending on the cell type and experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, wash the cells with PBS to remove excess peptide.
-
Proceed with downstream applications, such as cell lysis for western blotting to assess the phosphorylation status of PKC substrates, or functional assays.
-
Caption: Workflow for Antennapedia-mediated peptide delivery.
Method 2: Delivery of Myristoylated PKC (19-36) Peptide
This protocol outlines the use of a myristoylated PKC (19-36) peptide, a cell-permeable form of the inhibitor.[6] The myristoyl group enhances the peptide's ability to interact with and cross the cell membrane.
Materials:
-
Myristoylated PKC (19-36) peptide
-
Sterile, nuclease-free water or DMSO for reconstitution
-
Cell culture medium appropriate for the cell line
-
Mammalian cells of interest
Protocol:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized myristoylated peptide.
-
Reconstitute the peptide in sterile, nuclease-free water or DMSO to a stock concentration of 1-5 mM. Note: If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid cytotoxicity.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Plate cells one day prior to the experiment to achieve 70-80% confluency at the time of treatment.
-
-
Peptide Treatment:
-
Thaw the myristoylated peptide stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (typically 10-50 µM).
-
Aspirate the old medium from the cells and add the peptide-containing medium.
-
Incubate the cells for the desired duration (e.g., 2-6 hours) at 37°C.
-
-
Downstream Analysis:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells for biochemical analysis or perform other relevant functional assays.
-
Caption: Workflow for myristoylated peptide delivery.
Assessing Delivery Efficiency
Quantifying the intracellular concentration of the delivered peptide is crucial for interpreting experimental results. Several methods can be employed to assess delivery efficiency.
1. Fluorescence Microscopy:
-
Principle: Synthesize the PKC (19-36) peptide with a fluorescent tag (e.g., FITC, Rhodamine). After delivery, visualize the intracellular fluorescence using a fluorescence microscope.
-
Protocol:
-
Deliver the fluorescently labeled peptide using one of the protocols described above.
-
Wash the cells thoroughly with PBS to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde (optional, for higher resolution imaging).
-
Mount the cells on a microscope slide with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
2. Flow Cytometry:
-
Principle: Use a fluorescently labeled peptide and quantify the percentage of fluorescent cells and the mean fluorescence intensity of the cell population using a flow cytometer. This method provides quantitative data on a large number of cells.[7][8]
-
Protocol:
-
Treat cells with the fluorescently labeled peptide.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension using a flow cytometer.
-
3. Western Blotting:
-
Principle: If the peptide is tagged with an epitope (e.g., HA, FLAG), its intracellular presence can be detected by western blotting of cell lysates using an antibody against the tag.
-
Protocol:
-
Deliver the epitope-tagged peptide.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the epitope tag, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate.
-
4. Functional Readout:
-
Principle: The most biologically relevant measure of delivery is the inhibition of PKC activity. This can be assessed by measuring the phosphorylation of a known PKC substrate.[9]
-
Protocol:
-
Deliver the PKC (19-36) peptide.
-
Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Prepare cell lysates and perform a western blot using a phospho-specific antibody against a known PKC substrate (e.g., phospho-MARCKS). A decrease in the phosphorylation signal in peptide-treated cells compared to control cells indicates successful delivery and inhibition.
-
Caption: Logical relationships of delivery assessment methods.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low delivery efficiency | Suboptimal peptide concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Inefficient delivery method for the specific cell type. | Try an alternative delivery method (e.g., switch from lipidation to CPP conjugation). | |
| High cell toxicity | Peptide concentration is too high. | Reduce the peptide concentration. |
| Contaminants in the peptide preparation. | Ensure high purity of the synthesized peptide. | |
| Intrinsic toxicity of the delivery vehicle (e.g., CPP, lipid). | Perform a control experiment with the delivery vehicle alone to assess its toxicity. | |
| Inconsistent results | Variation in cell confluency. | Ensure consistent cell seeding density and confluency at the time of treatment. |
| Repeated freeze-thaw cycles of the peptide stock. | Aliquot the peptide stock solution after reconstitution to minimize freeze-thaw cycles. |
Conclusion
The successful intracellular delivery of the PKC (19-36) pseudosubstrate peptide is a critical step for studying the function of PKC isoforms. The choice of delivery method should be carefully considered based on the experimental context. The protocols provided herein for Antennapedia-conjugated and myristoylated peptides offer robust starting points for researchers. It is essential to empirically determine the optimal delivery parameters and to validate the intracellular presence and activity of the peptide for each specific cell type and experimental system.
References
- 1. Direct evidence of cytoplasmic delivery of PKC-alpha, -epsilon and -zeta pseudosubstrate lipopeptides: study of their implication in the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides that mimic the pseudosubstrate region of protein kinase C bind to acidic lipids in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC z pseudosubstrate | Protein kinase C zeta pseudosubstrate | Tocris Bioscience [tocris.com]
- 4. PKC β pseudosubstrate | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PKC (19-36) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases crucial in the regulation of a multitude of cellular processes, including proliferation, differentiation, and gene expression.[1][2] Dysregulation of PKC signaling is implicated in various diseases such as cancer and cardiovascular disorders, making PKC isoforms attractive targets for drug discovery.[3][4] PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain of PKC.[5][6] It acts as a competitive inhibitor by binding to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[5] With an in vitro IC50 value of approximately 0.18 µM, PKC (19-36) serves as a valuable tool compound in the development and validation of high-throughput screening (HTS) assays designed to identify novel PKC inhibitors.[6][7]
These application notes provide detailed protocols and workflows for the use of PKC (19-36) in two common HTS formats: Fluorescence Polarization (FP) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
Mechanism of Action of PKC (19-36)
PKC enzymes are regulated by an autoinhibitory pseudosubstrate domain that occupies the catalytic site, preventing substrate binding in the inactive state.[8] PKC (19-36) mimics this natural inhibitory mechanism. As a pseudosubstrate inhibitor, it competes with the substrate for binding to the active site of PKC.[5] This characteristic makes it an ideal positive control for in vitro kinase assays and a useful reagent for developing competitive binding assays.
Data Presentation: Comparative Inhibitor Data
The following table summarizes the inhibitory activities of various compounds against PKC, providing a reference for comparison when screening for new inhibitors.
| Compound | Target(s) | IC50 / Ki | Assay Conditions | Reference(s) |
| PKC (19-36) | Pan-PKC | IC50: 0.18 µM | In vitro kinase assay | [6][7] |
| Staurosporine | Pan-kinase | IC50: ~2.7 nM for PKC | In vitro kinase assay | [4] |
| Gö6983 | Conventional & Novel PKCs | IC50: 7-20 nM | In vitro kinase assay | [9] |
| Bisindolylmaleimide I (Bis I) | Conventional & Novel PKCs | IC50: 10-20 nM | In vitro kinase assay | [9] |
| Enzastaurin (LY317615) | PKCβ selective | IC50: 6 nM for PKCβ | Cell-free assay | [4] |
| Ruboxistaurin (LY333531) | PKCβ selective | IC50: 4.7-5.9 nM for PKCβ | In vitro kinase assay | [4] |
Signaling Pathway Overview
PKC isoforms are key components of multiple signaling cascades. A primary activation pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates conventional and novel PKC isoforms. The diagram below illustrates a simplified, generic PKC signaling pathway relevant to HTS assay development.
Experimental Protocols
Fluorescence Polarization (FP) Based Kinase Inhibition Assay
This protocol describes a competitive FP assay to screen for PKC inhibitors. The assay measures the displacement of a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody by the product of the PKC kinase reaction.
Materials:
-
PKC enzyme (e.g., human recombinant PKCα)
-
PKC (19-36) peptide (for use as a control inhibitor)
-
Fluorescently labeled PKC substrate peptide (e.g., FITC-labeled peptide)
-
Anti-phosphoserine/threonine antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop/Detection buffer (Kinase buffer containing EDTA and the tracer/antibody complex)
-
384-well, low-volume, black microplates
-
Multi-well plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a serial dilution of test compounds and PKC (19-36) in the kinase reaction buffer in a separate plate.
-
Kinase Reaction:
-
Add 5 µL of kinase reaction buffer containing the PKC substrate peptide and ATP to all wells of the assay plate.
-
Add 2.5 µL of test compound or control (including a no-inhibitor control and a PKC (19-36) control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of PKC enzyme diluted in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of Stop/Detection buffer. This buffer contains EDTA to chelate Mg2+ and stop the enzymatic reaction, along with the pre-formed complex of the fluorescent tracer and the phosphospecific antibody.
-
Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP units) on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 530 nm emission for FITC).
-
Data Analysis:
The degree of inhibition is determined by the decrease in fluorescence polarization. A high mP value indicates low kinase activity (tracer remains bound to the antibody), while a low mP value signifies high kinase activity (tracer is displaced by the phosphorylated substrate).
Workflow Diagram for FP Assay:
AlphaScreen® Kinase Inhibition Assay
This protocol outlines a method to screen for PKC inhibitors using the AlphaScreen® technology, which measures the phosphorylation of a biotinylated peptide substrate.
Materials:
-
PKC enzyme
-
PKC (19-36) peptide
-
Biotinylated peptide substrate for PKC
-
Phosphospecific antibody (recognizes the phosphorylated substrate)
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
ATP
-
Kinase reaction buffer (as above)
-
Stop buffer (e.g., 10 mM EDTA in a suitable buffer)
-
AlphaScreen® detection buffer
-
384-well, white, opaque microplates (e.g., ProxiPlate)
-
Plate reader capable of AlphaScreen® detection (e.g., EnVision®)
Protocol:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of test compounds and PKC (19-36) in kinase reaction buffer.
-
Prepare a mixture of PKC enzyme and the biotinylated substrate peptide in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound or control to the wells of the assay plate.
-
Add 5 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop buffer.
-
In subdued light, add 10 µL of a mixture containing the phosphospecific antibody and Protein A-conjugated Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen®-capable plate reader.
-
Data Analysis:
A decrease in the AlphaScreen® signal indicates inhibition of the kinase, as less phosphorylated substrate is available to bring the Donor and Acceptor beads into proximity.
Workflow Diagram for AlphaScreen® Assay:
HTS Data Quality and Interpretation
For a successful HTS campaign, it is critical to monitor assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. It reflects the dynamic range and data variation of the assay.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive and Mean_positive are the standard deviation and mean of the positive control (e.g., no inhibition).
-
SD_negative and Mean_negative are the standard deviation and mean of the negative control (e.g., maximal inhibition with a known inhibitor like staurosporine or PKC (19-36)).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
Conclusion
The pseudosubstrate peptide PKC (19-36) is a valuable research tool for the development and validation of HTS assays aimed at discovering novel PKC inhibitors. The Fluorescence Polarization and AlphaScreen® protocols provided here offer robust and scalable methods for screening large compound libraries. Careful assay optimization and stringent quality control, including the monitoring of the Z'-factor, are essential for the successful identification of promising lead compounds for further drug development.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 6. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for Modeling PKC (19-36) Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activity of PKC is tightly controlled, in part, by an autoinhibitory pseudosubstrate sequence located in its regulatory domain. For many PKC isoforms, the region spanning amino acids 19-36 acts as this pseudosubstrate, mimicking a substrate peptide to block the active site and maintain the enzyme in an inactive state.[1][2][3][4] Understanding the molecular interactions of this pseudosubstrate is crucial for developing specific modulators of PKC activity for therapeutic intervention.
These application notes provide a comprehensive guide to the software, experimental protocols, and signaling context for studying PKC (19-36) interactions.
I. Software for Modeling and Visualization
Modeling the interaction between the PKC (19-36) peptide and the kinase domain is essential for understanding the structural basis of autoinhibition and for the rational design of inhibitors or activators.
A. Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the PKC (19-36) peptide, "blind" or global docking is often necessary as the binding site is known, but the precise conformation of the flexible peptide is not.
Recommended Software:
-
HPEPDOCK: A web server for blind peptide-protein docking that uses a hierarchical algorithm. It is particularly useful as it considers peptide flexibility by docking an ensemble of peptide conformations.
Protocol: Peptide-Protein Docking using HPEPDOCK
-
Input Preparation:
-
Receptor: Provide the 3D structure of the PKC kinase domain in PDB format. If the full-length structure is not available, homology models can be used.
-
Peptide: Input the amino acid sequence of the PKC (19-36) peptide: RFARKGALRQKNVHEVKN.
-
-
Job Submission:
-
Navigate to the HPEPDOCK web server.
-
Upload the receptor PDB file.
-
Enter the peptide sequence.
-
Specify global docking to allow the server to search the entire protein surface for the binding site.
-
Provide an email address for notification upon job completion.
-
-
Analysis of Results:
-
The server will return a list of docked peptide conformations ranked by score.
-
Visualize the top-ranked poses in a molecular graphics program like PyMOL to analyze the interactions with the kinase domain.
-
Pay close attention to hydrogen bonds and electrostatic interactions between the basic residues of the peptide and acidic residues in the catalytic site of PKC.
-
B. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the PKC-(19-36) complex over time, offering a more realistic representation than static docking poses.
Recommended Software:
-
GROMACS: A versatile and high-performance open-source software package for performing MD simulations.
Protocol: MD Simulation of PKC-(19-36) Complex using GROMACS
-
System Preparation:
-
Start with a docked structure of the PKC-(19-36) complex (e.g., from HPEPDOCK).
-
Use GROMACS tools (pdb2gmx) to generate the protein topology based on a chosen force field (e.g., CHARMM36, AMBER).
-
Define the simulation box and solvate the system with water molecules (editconf, solvate).
-
Add ions to neutralize the system (genion).
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove steric clashes.
-
-
Equilibration:
-
Conduct a two-phase equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100-200 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the interaction (e.g., RMSD), identify key interacting residues, and calculate binding free energies using methods like MM/PBSA.
-
C. Visualization
Recommended Software:
-
PyMOL: A powerful tool for 3D visualization of molecular structures, ideal for analyzing docking and MD simulation results.
-
Cytoscape: An open-source platform for visualizing complex networks, suitable for displaying PKC signaling pathways.
II. Quantitative Data on PKC (19-36) Interactions
Quantitative analysis of the binding affinity and inhibitory potential of the PKC (19-36) peptide is fundamental for its characterization.
| Parameter | Value | PKC Isoform(s) | Method/Comments | Reference |
| IC₅₀ | 0.18 µM | Not specified | Pseudosubstrate peptide inhibitor of PKC. | [5] |
| IC₅₀ | 0.2 µM | Not specified | Cell-free system. | [6] |
| Kᵢ | 147 nM | Not specified | Potent, reversible, and substrate-competitive inhibitor. | [7] |
| Kᵢ | 150 nM | PKCα | [8] | |
| Binding Energy | 6 kcal/mol | PKC-beta | Interaction of basic residues in the pseudosubstrate with acidic lipids in the membrane. | [9] |
| Association Constant (Kₐ) | 10⁴ M⁻¹ | PKC-beta | Binding to phospholipid vesicles. | [9] |
Note: The inhibitory constants (IC₅₀ and Kᵢ) can vary depending on the experimental conditions, including the specific PKC isoform, substrate concentration, and ATP concentration.
III. Experimental Protocols
A multi-faceted experimental approach is recommended to thoroughly characterize the interaction between PKC and its pseudosubstrate.
A. In Vitro Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC and is the primary method to determine the inhibitory effect of the (19-36) peptide.
Protocol: Non-Radioactive ELISA-Based Kinase Assay
-
Plate Preparation: Use a microplate pre-coated with a specific PKC substrate peptide.
-
Reaction Setup:
-
Add the purified or partially purified PKC enzyme to the wells.
-
Add the PKC (19-36) inhibitor peptide at various concentrations. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction with an acid solution.
-
-
Data Analysis:
-
Plot the absorbance (proportional to PKC activity) against the inhibitor concentration to determine the IC₅₀ value.
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.[10][11]
Protocol: SPR Analysis of PKC-(19-36) Interaction
-
Chip Preparation:
-
Immobilize the purified PKC protein (ligand) onto a sensor chip surface using amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PKC (19-36) peptide (analyte) over the chip surface.
-
Record the sensorgrams, which show the change in response units (RU) over time, reflecting the binding and dissociation of the peptide.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface with a low pH buffer to remove the bound peptide.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (kₐ and kₑ) and the dissociation constant (Kₑ = kₑ/kₐ).
-
C. Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify protein-protein interactions within a cellular context. In this case, it can be adapted to study the competition between an interacting protein and the pseudosubstrate peptide.
Protocol: Co-IP for PKC Interaction
-
Cell Lysis: Lyse cells expressing the target PKC isoform under non-denaturing conditions to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the PKC isoform of interest.
-
Add protein A/G beads to capture the antibody-PKC complex.
-
For competition experiments, the PKC (19-36) peptide can be added to the lysate to see if it disrupts the interaction with a known binding partner.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein.
D. FRET-Based Biosensors for In-Cell Activity
Förster Resonance Energy Transfer (FRET) biosensors, such as the C Kinase Activity Reporter (CKAR), allow for real-time visualization of PKC activity in living cells.[12][13] CKAR is a genetically encoded probe that changes its FRET efficiency upon phosphorylation by PKC.[12][13]
Protocol: Live-Cell Imaging with CKAR
-
Cell Transfection: Transfect the cells of interest with a plasmid encoding the CKAR biosensor.
-
Microscopy Setup:
-
Use an inverted fluorescence microscope equipped for FRET imaging (e.g., with appropriate filters for CFP and YFP).
-
Maintain the cells in a chamber with controlled temperature and CO₂.
-
-
Image Acquisition:
-
Acquire baseline images in both the donor (CFP) and FRET (YFP) channels.
-
Stimulate the cells with an agonist known to activate PKC (e.g., phorbol esters, bradykinin).
-
Record the changes in fluorescence intensity in both channels over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., YFP/CFP) for each time point. A decrease in the FRET ratio of CKAR typically indicates an increase in PKC activity.
-
To confirm that the observed changes are due to PKC, the experiment can be repeated in the presence of a PKC inhibitor, including the (19-36) peptide.
-
IV. Signaling Pathways and Visualization
The interaction of the PKC (19-36) pseudosubstrate with the catalytic domain is a central regulatory mechanism. Its release is a key step in initiating downstream signaling.
A. PKC Activation and Autoinhibition
The canonical activation of conventional PKC isoforms begins with the hydrolysis of PIP₂ by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ triggers the release of intracellular Ca²⁺, which binds to the C2 domain of PKC, promoting its translocation to the plasma membrane.[14] At the membrane, DAG binds to the C1 domain, leading to a conformational change that displaces the (19-36) pseudosubstrate from the catalytic site, thereby activating the kinase.[1][14]
Caption: Canonical activation pathway of conventional PKC, showing the release of the pseudosubstrate.
B. Experimental Workflow for Characterizing PKC-(19-36) Interaction
A logical workflow combines computational modeling with in vitro and in-cell experiments to provide a comprehensive understanding of the PKC-(19-36) interaction.
Caption: Integrated workflow for studying PKC (19-36) pseudosubstrate interactions.
C. Downstream Signaling: PKC and the NF-κB Pathway
PKC isoforms, particularly atypical PKCs (aPKCs) like PKCζ, are known to be involved in the activation of the NF-κB signaling pathway.[15][16] The activation of NF-κB by certain stimuli can be dependent on PKC activity, which is itself controlled by the autoinhibitory pseudosubstrate. The release of the pseudosubstrate allows PKC to phosphorylate downstream targets, such as components of the IKK complex, leading to the degradation of IκB and the nuclear translocation of NF-κB.[15][16]
References
- 1. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. Activation of Nuclear Factor κB (NF-κB) in Prostate Cancer Is Mediated by Protein Kinase C ϵ (PKCϵ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rupress.org [books.rupress.org]
- 7. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 8. dspace.ut.ee [dspace.ut.ee]
- 9. Peptides that mimic the pseudosubstrate region of protein kinase C bind to acidic lipids in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C (PKC) isozyme-specific substrates and their design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence resonance energy transfer imaging of PKC signalling in living cells using genetically encoded fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and handling of the Protein Kinase C (19-36) peptide.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and what is its primary function?
Protein Kinase C (19-36) is a synthetic peptide that corresponds to the pseudosubstrate domain (residues 19-36) of Protein Kinase C (PKC). It acts as a competitive inhibitor of PKC by binding to the enzyme's active site, thereby preventing the phosphorylation of its natural substrates. This makes it a valuable tool for studying PKC-mediated signaling pathways.
Q2: How do I reconstitute lyophilized Protein Kinase C (19-36)?
For optimal results, it is recommended to reconstitute the lyophilized peptide in sterile, distilled water. Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Add the appropriate volume of water to achieve the desired concentration. Gentle vortexing or pipetting up and down can aid in dissolution.
Q3: What is the recommended storage procedure for this peptide?
The storage conditions for Protein Kinase C (19-36) are critical for maintaining its activity. Please refer to the stability data tables below for specific temperature and duration recommendations for both lyophilized and reconstituted forms. As a general guideline, long-term storage is best at -80°C.
Q4: My reconstituted peptide solution appears cloudy. What should I do?
Cloudiness in the solution may indicate incomplete dissolution or aggregation. Sonication in a water bath for short periods can help to dissolve the peptide. If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter to remove any aggregates, although this may result in some loss of material. Always prepare fresh solutions for critical experiments.
Q5: I am observing inconsistent results in my experiments. Could the peptide be the issue?
Inconsistent results can arise from several factors related to the peptide. These include improper storage leading to degradation, repeated freeze-thaw cycles, or the presence of aggregates. It is crucial to follow the recommended storage and handling protocols strictly. If you suspect peptide degradation, it is advisable to use a fresh vial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide has formed aggregates or the concentration is too high. | Use gentle vortexing or sonication to aid dissolution. If the issue persists, try reconstituting at a lower concentration. For some applications, dissolving in a small amount of DMSO before dilution in aqueous buffer may be an option, but check for compatibility with your experimental system. |
| Loss of Inhibitory Activity | The peptide has degraded due to improper storage or handling. | Ensure the peptide is stored at the correct temperature and protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Always use a fresh stock for critical experiments. |
| Precipitation in Experimental Buffer | The peptide is not soluble in the specific buffer system or is interacting with other components. | Check the pH and ionic strength of your buffer. It may be necessary to optimize the buffer composition. Perform a small-scale solubility test before proceeding with the full experiment. |
| Unexpected Cellular Effects | The peptide concentration may be too high, leading to off-target effects, or the peptide may have degraded into cytotoxic fragments. | Perform a dose-response curve to determine the optimal inhibitory concentration with minimal toxicity. Ensure the purity of the peptide and consider using a fresh, quality-controlled batch. |
Quantitative Data Summary
Solubility Data
| Solvent | Reported Solubility | Source |
| Water | Up to 2 mg/mL | [1] |
| DMSO | Soluble | [2] |
Stability of Lyophilized Peptide
| Storage Temperature | Duration | Source |
| 0-5°C | Up to 6 months | [3] |
| -20°C | ≥ 2 years | [4] |
| -80°C | 2 years | [5] |
Stability of Reconstituted Peptide
| Storage Temperature | Duration | Source |
| +4°C | Up to 5 days | [3] |
| -20°C | Up to 3 months (aliquoted) | [3] |
| -20°C | 1 month (sealed, away from light/moisture) | [6] |
| -80°C | 6 months (sealed, away from light/moisture) | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Protein Kinase C (19-36)
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is collected at the bottom.
-
Under sterile conditions, add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial or pipette the solution up and down until the peptide is completely dissolved. Avoid vigorous shaking.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the stability guidelines.
Protocol 2: In Vitro PKC Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific PKC isoforms and substrates.
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, and 100 µM ATP).
-
In a microcentrifuge tube, combine the reaction buffer, the PKC enzyme, and the specific substrate peptide.
-
Add varying concentrations of the reconstituted Protein Kinase C (19-36) peptide to the reaction tubes. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of PKC inhibition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Protein Kinase C (19-36) incubation time
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PKC (19-36)?
A1: PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (residues 19-36) of PKC. This region mimics the actual substrate but lacks a phosphorylatable serine or threonine residue. It works by binding to the substrate-binding site within the catalytic domain of PKC, thereby competitively inhibiting the phosphorylation of genuine substrates and maintaining the enzyme in an inactive state.[1][2]
Q2: What is a typical starting incubation time for a PKC (19-36) experiment?
A2: The optimal incubation time is highly dependent on the experimental system.
-
For in vitro kinase assays using purified enzymes, a pre-incubation of the enzyme with PKC (19-36) for 5-15 minutes at room temperature or 30°C is a common starting point before adding the substrate and ATP to initiate the reaction. The subsequent reaction time is typically short, ranging from 1 to 10 minutes.[3][4]
-
For cell-based assays , a longer incubation time is generally required to allow for peptide uptake and interaction with intracellular PKC. Starting times can range from 10 minutes to 1 hour or even longer, depending on the cell type and experimental endpoint.[5][6]
Q3: What factors can influence the required incubation time?
A3: Several factors can alter the optimal incubation time:
-
Assay Type: In vitro assays with purified components require shorter times than complex cell-based or tissue homogenate assays.[7][8]
-
Temperature: Lower temperatures (e.g., on ice) will slow down the binding kinetics, potentially requiring longer incubation times, while higher temperatures (e.g., 30°C or 37°C) will accelerate it.[3]
-
Concentration: The concentrations of the inhibitor, PKC enzyme, and substrate are critical. Higher concentrations may require shorter incubation times to reach equilibrium.
-
Cell/Tissue Type: In cellular assays, the rate of peptide uptake across the cell membrane is a major variable that differs between cell types.
-
Presence of Other Molecules: ATP, co-factors, and competing substrates can all influence the binding of PKC (19-36). Pre-incubation without ATP is often recommended to ensure the inhibitor binds effectively.
Experimental Protocols & Data
Protocol 1: Determining Optimal Incubation Time for In Vitro PKC Inhibition
This protocol outlines a time-course experiment to determine the ideal pre-incubation time for PKC (19-36) in a purified system.
Materials:
-
Purified, active Protein Kinase C (PKC)
-
PKC (19-36) inhibitor peptide
-
PKC substrate peptide (e.g., Neurogranin(28-43) or acetylated-myelin basic protein)[3][8]
-
Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP
-
Phosphocellulose paper and wash buffers (e.g., acetic acid)[3]
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the PKC enzyme and assay buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add PKC (19-36) to its final desired concentration (e.g., the known IC₅₀ of ~0.18 µM) to each tube.[9][10]
-
Incubate the enzyme-inhibitor mixture for varying amounts of time at the desired temperature (e.g., 0, 2, 5, 10, 15, 20, and 30 minutes).
-
To start the kinase reaction, add the PKC substrate peptide and [γ-³²P]ATP to all tubes simultaneously.
-
Allow the kinase reaction to proceed for a fixed, short duration (e.g., 5 minutes). Ensure this time is within the linear range of the reaction (determined separately).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the remaining PKC activity (as a percentage of a no-inhibitor control) against the pre-incubation time. The optimal time is the point at which maximum, stable inhibition is achieved.
Example Data: Time-Course for PKC Inhibition
The table below illustrates hypothetical results from the protocol described above.
| Pre-incubation Time (minutes) | PKC Activity (% of Control) | Standard Deviation |
| 0 | 85.2% | ± 4.1% |
| 2 | 60.7% | ± 3.5% |
| 5 | 52.1% | ± 2.9% |
| 10 | 48.5% | ± 2.5% |
| 15 | 48.1% | ± 2.6% |
| 20 | 48.3% | ± 2.8% |
| 30 | 48.6% | ± 3.0% |
In this example, maximal inhibition is reached at approximately 10-15 minutes, after which it plateaus. Therefore, a 15-minute pre-incubation would be considered optimal.
Summary of Incubation Times from Literature
| Experimental System | Incubation Temperature | Incubation Time | Notes |
| In Vitro Kinase Assay | 30°C | 10 minutes | Reaction with [γ³²P]ATP and substrate. |
| In Vitro Kinase Assay | 26°C | 2 minutes | Assay using Neurogranin substrate peptide. |
| Cell-Based (Platelets) | 22°C | 10 minutes | Pre-incubation before adding radiolabeled ATP.[5] |
| Cell-Based (HMDMs) | Not Specified | 1 hour | Measurement of secreted ApoE.[6] |
| Cell-Based (VSMCs) | 37°C | 24 hours+ | Used in culture medium to observe effects on proliferation.[11] |
Visual Guides
PKC Activation and Inhibition Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. CaMKII kinase activity assay [bio-protocol.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Protein Kinase C Controls Vesicular Transport and Secretion of Apolipoprotein E from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the synthetic peptide neurogranin(28-43) as a selective protein kinase C substrate in assays of tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: PKC (19-36) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36), during experiments.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibitory activity of PKC (19-36).
This issue often points to the degradation of the peptide inhibitor by proteases present in the experimental system.
Possible Causes and Solutions:
| Cause | Solution |
| Proteolytic Degradation | Supplement all buffers with a broad-spectrum protease inhibitor cocktail immediately before use. For cell-based assays, minimize the time between cell lysis and the experiment. |
| Suboptimal Buffer Conditions | Maintain a pH range of 6.5-7.5 for your experimental buffers. Store PKC (19-36) stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | The effective concentration of PKC (19-36) can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay. The IC50 for PKC is approximately 0.18 µM. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces. To minimize this, use low-adhesion microcentrifuge tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at 0.1% in your buffers can also help. |
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-36) and how does it work?
A1: PKC (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-36) of Protein Kinase C (PKC).[1][2] This region mimics a PKC substrate but lacks a phosphorylatable serine or threonine. It binds to the catalytic domain of PKC, competitively inhibiting the binding of actual substrates and thereby blocking PKC activity.[1]
Q2: What is the primary cause of PKC (19-36) degradation in experiments?
A2: The primary cause of degradation for peptide inhibitors like PKC (19-36) is the presence of endogenous proteases in cell lysates or other biological samples. Upon cell lysis, proteases are released from cellular compartments and can rapidly degrade peptides and proteins.
Q3: How does the stability of PKC (19-36) compare to the full-length PKC enzyme?
A3: Full-length PKC enzyme degradation is a regulated cellular process, often triggered by its activation, leading to ubiquitination and proteasomal degradation.[3][4] In contrast, the degradation of the PKC (19-36) peptide in an experimental setting is primarily due to unregulated enzymatic activity by proteases. One study noted that PKC (19-36) did not show significant degradation in egg extracts over a 90-minute period, suggesting it can be stable under certain conditions.[2][5]
Q4: What are the recommended storage conditions for PKC (19-36)?
A4: For long-term storage, it is recommended to store PKC (19-36) stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable. It is crucial to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles, which can lead to peptide degradation.[6]
Q5: Can PKC (19-36) be used in live-cell experiments?
A5: As a peptide, PKC (19-36) is generally membrane-impermeable. For intracellular delivery in live-cell experiments, it typically requires specific delivery methods such as microinjection or co-incubation with cell-penetrating peptides.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Cell Lysate for PKC Activity Assays
This protocol is designed to minimize the degradation of PKC (19-36) when used in cell lysates.
Materials:
-
Cells of interest
-
Phosphatase-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail (broad-spectrum)
-
Phosphatase Inhibitor Cocktail
-
PKC (19-36)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold Lysis Buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Immediately before starting the PKC activity assay, add the desired concentration of PKC (19-36) to the lysate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by PKC (19-36) and a typical experimental workflow to assess its effect.
Caption: Canonical PKC signaling pathway and the inhibitory action of PKC (19-36).
Caption: Workflow for assessing PKC (19-36) efficacy in a cell lysate.
References
- 1. mdpi.com [mdpi.com]
- 2. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting Inconsistent Results with PKC (19-36): A Technical Support Guide
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results during experiments involving the Protein Kinase C (PKC) inhibitor peptide, PKC (19-36). This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
What is PKC (19-36) and how does it work?
PKC (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2][3] Its amino acid sequence, RFARKGALRQKNVHEVKN, mimics the pseudosubstrate region of PKC.[4] This allows it to bind to the catalytic domain of PKC, competitively inhibiting the phosphorylation of its natural substrates.[4][5] It has a reported IC50 (half-maximal inhibitory concentration) of approximately 0.18 µM for PKC.[1][2][6]
My results with PKC (19-36) are variable. What are the common causes?
Inconsistent results when using PKC (19-36) can stem from several factors:
-
Peptide Quality and Handling: The purity, storage, and handling of the peptide are critical. Improper storage can lead to degradation.
-
Experimental Conditions: Variations in cell density, incubation times, and reagent concentrations can significantly impact outcomes.
-
PKC Isoform Specificity: PKC (19-36) may not inhibit all PKC isoforms with the same potency.[7][8] Different cell types express different combinations of PKC isoforms, which can lead to varied responses.
-
Off-Target Effects: While considered specific for PKC over PKA, PKC (19-36) can inhibit other kinases, such as myosin light chain kinase (MLCK), at higher concentrations.[9]
-
Cellular Context: The activation state of the cells and the specific signaling pathways under investigation can influence the effectiveness of the inhibitor.
How should I properly store and handle the PKC (19-36) peptide?
Proper storage is crucial for maintaining the peptide's activity.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to 2 years).[1][2][6] Keep the vial tightly sealed and desiccated.[1]
-
Stock Solutions: Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[2][5] Stock solutions in water are generally stable for up to one month at -20°C.[1][2] For longer-term storage of solutions, consult the manufacturer's recommendations.
What is the recommended working concentration for PKC (19-36)?
The optimal concentration will vary depending on the cell type and experimental design. However, a general starting range is 0.1 µM to 10 µM.[10] It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific system.
How can I be sure the effects I'm seeing are specific to PKC inhibition?
To ensure the observed effects are due to specific PKC inhibition, consider the following controls:
-
Inactive Control Peptide: Use a scrambled or inactive version of the peptide, such as [Glu27]PKC(19-36), which has been shown to have little effect on cell proliferation.[9]
-
Alternative PKC Inhibitors: Confirm your results with other structurally and mechanistically different PKC inhibitors (e.g., Go6983, Bisindolylmaleimide I).
-
Rescue Experiments: If possible, try to "rescue" the phenotype by overexpressing a constitutively active form of the target PKC isoform.
-
Direct Measurement of PKC Activity: Perform a kinase assay to directly measure the inhibition of PKC activity in your experimental system after treatment with PKC (19-36).
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems.
| Problem | Possible Cause | Recommended Solution |
| No effect of PKC (19-36) | Peptide degradation | - Verify storage conditions. - Use a fresh vial of the peptide. - Test the activity of the peptide in a well-established positive control assay. |
| Insufficient concentration | - Perform a dose-response experiment to determine the optimal concentration. | |
| Low PKC activity in the experimental system | - Ensure that the PKC pathway is activated in your experiment (e.g., by using a known PKC activator like PMA). | |
| Dominant PKC isoforms are insensitive to PKC (19-36) | - Identify the major PKC isoforms expressed in your cell type. - Consider using an isoform-specific inhibitor if necessary. | |
| High background or off-target effects | Concentration too high | - Lower the concentration of PKC (19-36). - Perform a dose-response curve to find the optimal balance between efficacy and specificity. |
| Non-specific peptide effects | - Include an inactive control peptide in your experiments. | |
| Inconsistent results between experiments | Variability in experimental procedures | - Standardize all experimental parameters, including cell density, passage number, incubation times, and reagent preparation. |
| Inconsistent peptide activity | - Aliquot the reconstituted peptide to minimize freeze-thaw cycles. - Prepare fresh dilutions for each experiment. | |
| Biological variability | - Use cells from a consistent passage number. - Ensure consistent cell health and confluency. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for PKC | 0.18 µM | [1][2][6] |
| Ki for PKC | 147 nM | [5] |
| IC50 for PKA | 423 µM | [5][9] |
| IC50 for MLCK | 24 µM | [9] |
| Typical Working Concentration | 0.1 - 10 µM | [10] |
| Storage (Lyophilized) | -20°C / -80°C (up to 2 years) | [1][2][6] |
| Storage (Solution) | -20°C (up to 1 month) | [1][2] |
Key Experimental Methodologies
PKC Kinase Assay (General Protocol)
-
Prepare the reaction mixture: In a microcentrifuge tube, combine a buffered solution (e.g., 20 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), CaCl2 (e.g., 1 mM), a PKC substrate (e.g., myelin basic protein or a specific peptide substrate), and the PKC enzyme preparation.
-
Add inhibitor: Add varying concentrations of PKC (19-36) or the vehicle control to the reaction mixtures.
-
Initiate the reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Analyze phosphorylation: Separate the phosphorylated substrate from the free [γ-32P]ATP using methods like spotting on phosphocellulose paper followed by washing, or SDS-PAGE and autoradiography.
-
Quantify: Quantify the amount of incorporated phosphate to determine the level of PKC inhibition.
Western Blotting for PKC Activation
-
Cell treatment: Treat cells with your experimental compounds and PKC (19-36) for the desired time.
-
Cell lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS) or for the translocation of a specific PKC isoform to a particular cellular fraction. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to assess the effect of PKC (19-36) on the phosphorylation of the target protein.
Visualizations
Caption: Simplified PKC signaling pathway and the inhibitory action of PKC (19-36).
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 6. molnova.com [molnova.com]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Protein Kinase C (19-36) () for sale [vulcanchem.com]
How to control for PKC (19-36) peptide inactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PKC (19-36) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the PKC (19-36) peptide?
The PKC (19-36) peptide is a synthetic pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2][3] It mimics the endogenous pseudosubstrate sequence of PKC, which is a region within the regulatory domain of the enzyme that binds to the active site and maintains it in an inactive state.[4][5][6] By competitively binding to the substrate-binding cavity of PKC, the PKC (19-36) peptide prevents the phosphorylation of natural PKC substrates.[7]
Q2: What is the difference between PKC (19-36) and [Glu27]-PKC (19-36)?
[Glu27]-PKC (19-36) is an inactive control peptide for PKC (19-36).[8] A critical amino acid in the pseudosubstrate sequence has been substituted, rendering it unable to effectively inhibit PKC activity. It is recommended to use this peptide as a negative control in your experiments to ensure that the observed effects are specific to PKC inhibition by PKC (19-36).[9]
Q3: How should I reconstitute and store the PKC (19-36) peptide?
For optimal results, follow the manufacturer's instructions. Generally, the lyophilized peptide can be reconstituted in sterile water or an aqueous buffer.[3] For storage, it is recommended to aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][10]
Q4: What is the typical working concentration for PKC (19-36) in cell-based assays?
The optimal concentration of PKC (19-36) can vary depending on the cell type and experimental conditions. However, a general starting range is between 0.1 µM and 10 µM.[11] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Troubleshooting Guide
This guide addresses common issues that may lead to the apparent inactivity of the PKC (19-36) peptide in your experiments.
| Problem | Possible Cause | Recommended Solution |
| No inhibitory effect observed. | Incorrect peptide used. | Confirm that you are using the active PKC (19-36) peptide and not the inactive [Glu27]-PKC (19-36) control peptide. |
| Peptide degradation. | Ensure proper storage of the lyophilized and reconstituted peptide at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing aliquots. | |
| Suboptimal peptide concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Insufficient incubation time. | Optimize the incubation time to allow for adequate cell penetration and interaction with PKC. | |
| PKC isoform insensitivity. | The PKC (19-36) peptide may exhibit different potencies towards various PKC isoforms. If your system relies on a specific isoform, consider using a more isoform-specific inhibitor. | |
| Inconsistent results between experiments. | Variability in cell conditions. | Ensure consistent cell density, passage number, and serum conditions, as these can influence PKC activity and signaling. |
| Peptide precipitation. | Visually inspect the reconstituted peptide solution for any precipitates. If necessary, gently warm and vortex to ensure complete dissolution. | |
| High background in control experiments. | Non-specific effects of the vehicle. | Run a vehicle-only control to account for any effects of the solvent used to reconstitute the peptide. |
| Cellular stress response. | Minimize experimental manipulations that could induce stress-related signaling pathways that may interfere with PKC activity. |
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of PKC (19-36) in a cell-free system.
Materials:
-
Purified active PKC enzyme
-
PKC (19-36) peptide
-
[Glu27]-PKC (19-36) peptide (inactive control)
-
PKC substrate peptide (e.g., Acetyl-MBP (4-14))
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PKC enzyme, and the PKC substrate peptide.
-
Add varying concentrations of the PKC (19-36) peptide or the inactive control peptide to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each concentration of the PKC (19-36) peptide.
Cell-Based Assay for PKC Inhibition
This protocol describes a general method for evaluating the effect of PKC (19-36) on a cellular process known to be regulated by PKC.
Materials:
-
Cells of interest cultured in appropriate media
-
PKC (19-36) peptide
-
[Glu27]-PKC (19-36) peptide (inactive control)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Assay-specific reagents (e.g., antibodies for Western blotting, reagents for a functional readout)
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of the PKC (19-36) peptide or the inactive control peptide for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a time determined to be optimal for the downstream event you are measuring.
-
Lyse the cells and collect the protein lysates.
-
Analyze the lysates for the desired endpoint. This could be the phosphorylation of a known PKC substrate (e.g., by Western blotting) or a functional cellular response (e.g., cell proliferation, gene expression).
-
Compare the results from cells treated with PKC (19-36) to those treated with the inactive control peptide and the vehicle control.
Quantitative Data Summary
The following table summarizes key quantitative data for the PKC (19-36) peptide.
| Parameter | Value | Reference |
| IC₅₀ | 0.18 µM | [1][2][3] |
| Kᵢ | 147 nM | [10] |
| Typical in vitro concentration | 0.1 - 5 µM | [12][13] |
| Typical cell culture concentration | 0.1 - 10 µM | [11] |
| Concentration in human platelets | 200 µM | [14] |
| Concentration in Caco-2 cells | Not specified, but used in a PKC assay kit | [15] |
| Concentration in sea urchin eggs | 2 - 20 µM (injected) | [16] |
Visualizations
PKC Signaling Pathway
References
- 1. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 11. Protein Kinase C (19-36) () for sale [vulcanchem.com]
- 12. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. jrturnerlab.com [jrturnerlab.com]
- 16. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
Technical Support Center: Protein Kinase C (19-36) Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with Protein Kinase C (PKC) (19-36) treatment.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PKC (19-36).
Problem 1: Unexpected Decrease in Cell Viability
Researchers may observe a significant drop in cell viability that is not attributable to the expected anti-proliferative effects of PKC inhibition.
| Possible Cause | Recommended Solution |
| High Peptide Concentration | The peptide concentration may be too high, leading to off-target effects or cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Peptide Solubility and Stability | Improperly dissolved or degraded peptide can lead to inconsistent results and potential cytotoxicity. PKC (19-36) is soluble in water up to 2 mg/ml. Reconstituted solutions should be aliquoted and stored at -20°C for up to 4 weeks to avoid repeated freeze-thaw cycles.[1] |
| Contaminants in Peptide Preparation | Trifluoroacetate (TFA) is a common contaminant in synthetic peptides that can inhibit cell proliferation. If you observe unexpected cytotoxicity, consider using TFA-free PKC (19-36) or a preparation with low TFA content. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to peptide treatments. What is a non-toxic concentration for one cell line may be cytotoxic for another. It is essential to establish a baseline for each new cell line. |
| Incorrect Interpretation of Viability Assay | Some viability assays measure metabolic activity, which can be affected by PKC inhibition without necessarily indicating cell death. It is advisable to use a secondary, complementary viability assay to confirm results (e.g., a membrane integrity assay like Calcein-AM alongside a metabolic assay like MTS). |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between experiments is a common challenge when working with peptide inhibitors.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Peptides can be susceptible to degradation by proteases present in serum-containing media. While fetal bovine serum is generally considered to have low protease activity, consider using serum-free media or a reduced-serum media like Opti-MEM for the duration of the treatment if you suspect degradation.[2] |
| Inconsistent Cell Plating Density | The number of cells plated per well can significantly impact the outcome of viability assays. Ensure consistent cell seeding across all wells and plates. Perform a cell number titration to determine the optimal plating density for your chosen assay.[3] |
| Variability in Treatment Incubation Time | The duration of peptide exposure can influence the observed effects. Standardize the incubation time across all experiments. A time-course experiment can help determine the optimal treatment duration. |
| Improper Reagent Storage and Handling | Ensure that the PKC (19-36) peptide and all assay reagents are stored according to the manufacturer's instructions to maintain their activity.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PKC (19-36)?
PKC (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[2] It mimics the substrate of PKC and binds to the active site of the enzyme, thereby preventing the phosphorylation of its natural substrates.[1] This inhibition attenuates downstream signaling pathways regulated by PKC.
Q2: What is a typical working concentration for PKC (19-36) in cell culture?
The effective concentration of PKC (19-36) can vary depending on the cell type and the specific biological question being addressed. Published studies have used concentrations ranging from 0.1 µM to 5 µM.[5][6] It is strongly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental setup.
Q3: How should I prepare and store PKC (19-36)?
PKC (19-36) is typically supplied as a lyophilized powder and is soluble in water.[4] For stock solutions, reconstitute the peptide in sterile water or a suitable buffer. It is advisable to aliquot the stock solution into single-use volumes and store them at -20°C for up to four weeks to maintain stability and avoid repeated freeze-thaw cycles.[1]
Q4: Can PKC (19-36) treatment cause cell death?
While the primary intended effect of PKC (19-36) is to inhibit PKC activity, which can lead to reduced cell proliferation, high concentrations or prolonged exposure may lead to off-target effects and cytotoxicity.[5] One study on vascular smooth muscle cells reported that PKC (19-36) inhibited DNA and protein synthesis in a dose-dependent manner without causing cell loss at the tested concentrations, as confirmed by trypan blue staining.[5] However, it is crucial to assess cell viability in your specific cell line and experimental conditions.
Q5: Which cell viability assay is most suitable for experiments with PKC (19-36)?
The choice of assay depends on the specific question being asked.
-
Metabolic Assays (e.g., MTS, Resazurin): These assays measure the metabolic activity of cells, which can be an indicator of viability and proliferation. They are convenient for high-throughput screening.
-
Membrane Integrity Assays (e.g., Calcein-AM, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane. Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red.
-
ATP Assays: These assays measure the amount of ATP in a cell population, which is a marker of metabolically active, viable cells.
To obtain a comprehensive understanding of the effects of PKC (19-36), it is often beneficial to use a combination of assays that measure different aspects of cell health.
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is adapted from commercially available kits and provides a general guideline for assessing cell viability based on metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µl per well. Include wells with medium only for background control.
-
Cell Treatment: After allowing the cells to adhere (for adherent cells), treat them with various concentrations of PKC (19-36). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µl of MTS solution to each well.[7][8][9]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C.[7][8][9]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[7][9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Resazurin Cell Viability Assay
This protocol outlines the use of resazurin to measure cell viability through the assessment of metabolic activity.
-
Cell Plating: Plate cells in a 96-well plate at an optimized density in 100 µl of culture medium per well.
-
Cell Treatment: Treat cells with the desired concentrations of PKC (19-36).
-
Incubation: Incubate the plate for the chosen treatment duration.
-
Resazurin Addition: Add 10 µl of resazurin solution to each well.[3]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]
-
Data Analysis: After subtracting the background fluorescence, express the viability of treated cells as a percentage relative to the untreated controls.
Protocol 3: Calcein-AM Cell Viability Assay
This protocol details the use of Calcein-AM to determine the viability of cells based on membrane integrity.
-
Prepare Calcein-AM Solution: Prepare a working solution of Calcein-AM in a suitable buffer, such as PBS, at a final concentration of 1-10 µM.
-
Cell Treatment: Treat cells grown in a 96-well plate with PKC (19-36) for the desired duration.
-
Wash Cells: Gently wash the cells twice with PBS to remove the treatment medium.
-
Staining: Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash Cells: Wash the cells twice with PBS to remove excess Calcein-AM.
-
Fluorescence Measurement: Measure the fluorescence of the live cells using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis: Quantify cell viability by comparing the fluorescence intensity of treated cells to that of untreated controls.
Visualizations
Caption: A diagram of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of PKC (19-36).
Caption: A typical experimental workflow for assessing cell viability after PKC (19-36) treatment.
References
- 1. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. ahajournals.org [ahajournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the specificity of Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor of Protein Kinase C (PKC). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting technical data to help ensure the success and specificity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise when working with PKC (19-36).
Q1: How does PKC (19-36) inhibit Protein Kinase C?
A1: PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKC.[1][2] This domain mimics the protein substrate of PKC but lacks the phosphorylatable serine or threonine residue.[1][3] It acts as a competitive inhibitor by binding to the substrate-binding site in the catalytic domain of PKC, thereby blocking the access of genuine substrates and preventing their phosphorylation.[1][4]
Q2: I am seeing unexpected effects in my experiment. How specific is PKC (19-36)?
A2: While PKC (19-36) is a potent inhibitor of PKC, it can exhibit off-target effects, particularly at higher concentrations. It is a poor inhibitor of cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK).[5] To improve specificity, it is crucial to use the lowest effective concentration and to include proper controls in your experiments.
Q3: What are the recommended concentrations for in vitro and cell-based assays?
A3: For in vitro kinase assays, the IC₅₀ for PKC is approximately 0.18 µM.[6] Effective concentrations in these assays often range from 0.1 to 1 µM.[7] For cell-based assays, typical concentrations range from 1 µM to 20 µM, depending on the cell type and experimental conditions.[2][5][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: My peptide won't dissolve properly. What is the best way to prepare a stock solution?
A4: PKC (19-36) is generally soluble in water. Commercial suppliers recommend dissolving it in water to a concentration of up to 2 mg/ml. If you experience solubility issues, gentle warming or brief sonication can be used to aid dissolution.[6] The peptide is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of peptide synthesis.[4][9]
Q5: Could the trifluoroacetate (TFA) salt be affecting my cellular experiments?
A5: Yes, it's possible. TFA salts can be present in significant amounts (10-45%) in lyophilized peptide preparations and have been shown to interfere with cellular assays even at nanomolar concentrations.[9] If you observe inexplicable discrepancies in your results, consider using a peptide preparation where TFA has been removed or using a different batch.[9]
Q6: How can I be sure the effects I'm observing are due to PKC inhibition?
A6: This is a critical question in inhibitor studies. To validate your results, you should include one or more of the following controls:
-
Dose-Response Curve: Demonstrate that the inhibitory effect is dependent on the concentration of PKC (19-36).
-
Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a constitutively active form of PKC or a downstream effector.
-
Use a Structurally Different Inhibitor: Corroborate your findings using another PKC inhibitor that has a different mechanism of action (e.g., an ATP-competitive inhibitor like Gö6983).[11]
Q7: How should I store the PKC (19-36) peptide?
A7: The lyophilized peptide should be stored at -20°C. After reconstitution in water, it is recommended to prepare single-use aliquots and store them at -20°C for up to 4 weeks or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4][6]
Inhibitor Specificity Data
The following table summarizes the inhibitory potency of PKC (19-36) against various kinases, providing a clear comparison of its specificity.
| Kinase Target | Metric | Value | Reference(s) |
| Protein Kinase C (PKC) | IC₅₀ | 0.18 µM | [5][6] |
| Protein Kinase C (PKC) | Kᵢ | 147 nM | [4] |
| cAMP-dependent Protein Kinase (PKA) | IC₅₀ | 423 µM | [4][5] |
| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 24 µM | [5] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments involving PKC (19-36).
Protocol 1: In Vitro PKC Kinase Assay
This protocol describes a method to measure PKC activity in vitro using a radioactive 32P-ATP assay.
Objective: To determine the inhibitory effect of PKC (19-36) on the phosphorylation of a substrate peptide by purified PKC.
Materials:
-
Purified, active Protein Kinase C
-
PKC (19-36) inhibitor peptide
-
PKC substrate peptide (e.g., acetylated myelin basic protein fragment 4-14)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM CaCl₂
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
1% Phosphoric acid (H₃PO₄)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of PKC (19-36) in the assay buffer. Include a no-inhibitor control.
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
PKC substrate peptide (e.g., 50 µM final concentration)
-
PKC (19-36) at desired final concentrations
-
Purified PKC enzyme
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 20 µM. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes. Ensure the reaction time is within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash Discs: Immediately place the P81 discs in a beaker containing 1% H₃PO₄. Wash three times with 1% H₃PO₄ for 5 minutes each wash, followed by a final wash with water. This removes unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Calculate the percentage of inhibition for each concentration of PKC (19-36) relative to the no-inhibitor control and determine the IC₅₀ value.
Workflow for In Vitro Kinase Assay
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Protein Kinase C (19-36); Protein Kinase C Selective Inhibitor Protein RFARKGALRQKNVHEVKN for Life Science Research-Mol Scientific. [mol-scientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of synthetic PKC (19-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using synthetic Protein Kinase C (PKC) (19-36) peptide.
Frequently Asked Questions (FAQs)
Q1: What is synthetic PKC (19-36) and how does it work?
A1: Synthetic PKC (19-36) is a peptide that corresponds to the pseudosubstrate region (residues 19-36) of Protein Kinase C.[1][2] It acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its natural substrates.[1][2] It is a potent inhibitor with an IC50 of approximately 0.18 µM.[3][4]
Q2: What are the common causes of batch-to-batch variability with synthetic PKC (19-36)?
A2: Batch-to-batch variability in synthetic peptides like PKC (19-36) can arise from several factors during the synthesis and purification process.[5] The primary causes include:
-
Purity Level: Different batches may have varying purity levels, affecting the concentration of the active peptide.[6]
-
Nature of Impurities: The types of impurities can differ between batches. Common impurities include truncated sequences (incomplete peptides), deletion sequences (missing amino acids), and by-products from the chemical synthesis.[5][6] These impurities can sometimes interfere with the assay.[7][8]
-
Counterion Content: Peptides are often supplied as trifluoroacetate (TFA) salts, and the amount of TFA can vary, affecting the net peptide content.
-
Handling and Storage: Improper handling, such as repeated freeze-thaw cycles, exposure to light, or incorrect storage temperatures, can lead to degradation of the peptide.[9][10]
Q3: How should I properly store and handle my synthetic PKC (19-36) peptide?
A3: To ensure the stability and activity of your synthetic PKC (19-36) peptide, follow these storage and handling guidelines:
-
Long-term Storage: For long-term storage, lyophilized peptide should be stored at -20°C or -80°C.[3][4]
-
Reconstitution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable solvent, such as sterile, nuclease-free water.[4]
-
Working Aliquots: After reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10]
-
Storage of Solutions: Store peptide solutions at -20°C. For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's specific recommendations.
Q4: What purity level of PKC (19-36) should I use for my experiments?
A4: The required purity level depends on the nature of your experiment. The following table provides general guidelines for peptide purity in various applications. For quantitative assays, a purity of >95% is recommended to ensure reproducibility.[11][12]
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, crystallography)[11][12][13] |
| >95% | Quantitative in vitro bioassays, enzyme kinetics, quantitative receptor-ligand studies[11][12][13] |
| >85% | Semi-quantitative enzyme-substrate studies, epitope mapping, antibody production[11][13] |
| >70% | Initial screening, non-sensitive screening assays[12] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of PKC activity.
-
Question: I am observing variable or weak inhibition of PKC in my kinase assays using different batches of synthetic PKC (19-36). What could be the cause?
-
Answer: This is a common issue that can be attributed to several factors related to the peptide's quality and handling:
-
Check the Certificate of Analysis (CoA):
-
Purity: Compare the purity of the different batches as determined by HPLC. A lower purity means less active peptide for a given weight.
-
Molecular Weight: Verify the molecular weight using mass spectrometry data provided in the CoA to ensure the correct peptide was synthesized.
-
-
Peptide Degradation:
-
Improper Storage: Ensure the peptide has been stored correctly at -20°C or -80°C in a desiccated environment.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Prepare single-use aliquots after reconstitution.[10]
-
-
Inaccurate Quantification:
-
The lyophilized powder weight may not represent the actual peptide content due to the presence of counterions (e.g., TFA) and water. For accurate concentration determination, consider quantitative amino acid analysis or UV spectrophotometry if the sequence contains appropriate residues.
-
-
Experimental Conditions:
-
ATP Concentration: The inhibitory effect of a competitive inhibitor like PKC (19-36) can be influenced by the concentration of ATP in your assay. Ensure consistent ATP concentrations across experiments.[14]
-
-
Workflow for Troubleshooting Inconsistent Inhibition
Caption: Troubleshooting inconsistent inhibition of PKC.
Issue 2: Difficulty dissolving the synthetic PKC (19-36) peptide.
-
Question: My lyophilized PKC (19-36) peptide is not dissolving properly. What should I do?
-
Answer: Solubility issues can arise from the peptide's amino acid composition and secondary structure formation. PKC (19-36) is generally soluble in water.[4] However, if you encounter difficulties:
-
Use the Correct Solvent: The recommended solvent is typically sterile, deionized water.
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[3]
-
pH Adjustment: If the peptide remains insoluble, adding a small amount of a dilute acidic or basic solution can help, depending on the peptide's isoelectric point. However, be cautious as this may affect your experimental conditions.
-
Avoid Organic Solvents Initially: While some peptides require organic solvents, it's best to start with aqueous solutions unless otherwise specified by the manufacturer, as organic solvents can interfere with many biological assays.
-
Issue 3: Interpreting Mass Spectrometry Data for Purity Assessment.
-
Question: How do I interpret the mass spectrometry (MS) data on the Certificate of Analysis to assess the purity of my PKC (19-36) peptide?
-
Answer: Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of a synthetic peptide.[15][16] Here’s what to look for:
-
Main Peak: There should be a prominent peak corresponding to the expected molecular weight of the PKC (19-36) peptide.
-
Charge States: You will often see peaks corresponding to different charge states of the peptide (e.g., [M+H]+, [M+2H]2+, etc.). This is normal.
-
Impurity Peaks: Look for smaller peaks in the spectrum. These can represent:
-
Deletion Sequences: Peaks with masses lower than the target peptide, corresponding to one or more missing amino acids.
-
Truncated Sequences: Peptides that are shorter than the full-length sequence.
-
Modifications: Peaks that correspond to the target peptide plus or minus the mass of a known modification (e.g., oxidation, +16 Da).
-
-
Absence of Expected Peak: If you do not see a peak for the correct molecular weight, it indicates a significant problem with the synthesis.
-
Experimental Protocols
Non-Radioactive PKC Kinase Activity Assay (ELISA-based)
This protocol is based on an ELISA-like assay that measures the phosphorylation of a PKC substrate peptide coated on a microplate.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
Synthetic PKC (19-36) inhibitor peptide
-
PKC substrate-coated 96-well plate
-
Phospho-PKC substrate-specific primary antibody
-
HRP-conjugated secondary antibody
-
Kinase assay buffer
-
ATP solution
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as required. Dilute the PKC enzyme and the PKC (19-36) inhibitor to the desired concentrations in kinase assay buffer.
-
Add Inhibitor: To the appropriate wells of the substrate-coated plate, add the desired concentrations of PKC (19-36). Include a "no inhibitor" control.
-
Add PKC Enzyme: Add the diluted PKC enzyme or cell lysate to all wells except the negative control wells.
-
Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Wash: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Primary Antibody: Add the diluted phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash: Repeat the wash step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash: Repeat the wash step.
-
Develop: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of substrate phosphorylation.
Experimental Workflow for PKC Inhibition Assay
Caption: Workflow for an ELISA-based PKC inhibition assay.
Signaling Pathway
Simplified PKC Signaling Pathway
Caption: Simplified overview of the PKC signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 5. Quality evaluation of synthetic quorum sensing peptides used in R&D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. biorunstar.com [biorunstar.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. biocompare.com [biocompare.com]
- 13. biocat.com [biocat.com]
- 14. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Limitations of Using PKC (19-36) In Vivo
Welcome to the technical support center for the in vivo application of the Protein Kinase C (PKC) inhibitor peptide, PKC (19-36). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with using this pseudosubstrate inhibitor in whole-organism studies.
I. Understanding PKC (19-36): A Pseudosubstrate Inhibitor
PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (amino acids 19-36) of conventional PKC isoforms (α and β). This region mimics the substrate of PKC but lacks a phosphorylatable serine or threonine residue. By binding to the active site of PKC, it acts as a competitive inhibitor.[1][2]
Below is a diagram illustrating the basic mechanism of action of PKC (19-36).
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the in vivo use of PKC (19-36).
A. Delivery and Bioavailability
Question 1: What are the main challenges in delivering PKC (19-36) in vivo?
The primary challenges for in vivo delivery of PKC (19-36), like many peptides, are its poor cell permeability and rapid degradation by proteases, leading to a short in vivo half-life.[3][4][5] These factors can significantly limit its bioavailability and efficacy when administered systemically.
Question 2: How can I improve the in vivo delivery and stability of PKC (19-36)?
Several strategies can be employed to enhance the in vivo performance of PKC (19-36):
-
Chemical Modifications:
-
Myristoylation: Adding a myristoyl group to the N-terminus of the peptide can enhance its cell permeability. However, be aware that myristoylation itself can sometimes alter the specificity of pseudosubstrate peptides and lead to off-target effects.
-
D-Amino Acid Substitution: Incorporating D-amino acids can increase resistance to proteolytic degradation.[6]
-
Cyclization: Cyclizing the peptide can improve its conformational stability and resistance to proteases.[4]
-
-
Conjugation to Carrier Molecules:
-
Cell-Penetrating Peptides (CPPs): Conjugating PKC (19-36) to a CPP, such as the TAT peptide from the HIV-1 trans-activator of transcription, can facilitate its entry into cells.[3] This approach has been used for other PKC inhibitory peptides in vivo.[7]
-
Nanoparticles: Gold nanoparticles have been used as carriers for other PKC inhibitor peptides, demonstrating stability in physiological solutions and effective intracellular delivery.[8][9][10]
-
The following diagram illustrates a general workflow for preparing a CPP-conjugated peptide for in vivo use.
B. Dosing and Administration
Question 3: What are the recommended doses and administration routes for PKC (19-36) in vivo?
The optimal dose and administration route for PKC (19-36) are highly dependent on the animal model, the target tissue, and the desired biological effect. Due to its limitations, direct administration to the target tissue is often preferred.
| Animal Model | Administration Route | Dose/Concentration | Reference/Context |
| Rat | Intradermal injection | Dose-dependent | To study hyperalgesia.[11][12] |
| Rat | Intracellular dialysis (in vitro) | 10 µM | In trigeminal ganglion neurons.[13] |
| Hermissenda (sea slug) | Intracellular injection | 0.1–1 mM in electrode | In photoreceptor neurons.[1] |
| Ovine | Intracellular dialysis (in vitro) | 10 µM | In somatotropes.[14] |
| Cultured Neurons | Intracellular dialysis | 50 µM | To study cation channel modulation.[10] |
Note: For systemic administration (e.g., intravenous or intraperitoneal), higher doses would likely be required, and these should be determined empirically. For example, a TAT-conjugated PKCδ inhibitor was administered intravenously to rats at a dose of 500 μg/kg for biodistribution studies.[7]
C. Specificity and Off-Target Effects
Question 4: How specific is PKC (19-36) for PKC? Are there known off-target effects?
While PKC (19-36) is designed as a pseudosubstrate inhibitor for conventional PKC isoforms, its specificity in a complex in vivo environment can be a concern.
-
Isoform Specificity: PKC (19-36) is generally considered an inhibitor of conventional PKCs (α and β) but may have effects on other PKC isoforms at higher concentrations.
-
Off-Target Kinases: Pseudosubstrate inhibitors can sometimes interact with other kinases, although PKC (19-36) has been reported to not block Ca2+/Calmodulin-dependent kinase activity.[2] However, the broader kinome-wide specificity in vivo is not well-characterized.
-
Promiscuous Binding of Pseudosubstrate-like Peptides: Studies with other pseudosubstrate inhibitor peptides, like ZIP for PKCζ, have shown that they can bind to multiple PKC isoforms and may have effects beyond simple catalytic inhibition, such as disrupting protein-protein interactions.[8]
Question 5: How can I control for off-target effects in my in vivo experiments?
To ensure the observed effects are due to PKC inhibition by PKC (19-36), consider the following controls:
-
Inactive Control Peptide: Use a scrambled or inactive version of the peptide, such as [Glu27]-PKC (19-36), which has a key residue mutated and should not inhibit PKC.
-
Multiple Inhibitors: Use other structurally and mechanistically different PKC inhibitors to see if they phenocopy the effects of PKC (19-36).
-
Rescue Experiments: If possible, overexpress a constitutively active or inhibitor-resistant form of PKC to see if it reverses the effects of the peptide.
-
Dose-Response Studies: Establish a clear dose-response relationship for the effect of PKC (19-36).
The logical relationship for designing control experiments is depicted below.
D. Troubleshooting Common Issues
Problem 1: I am not observing the expected biological effect after administering PKC (19-36).
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Delivery | 1. Verify the integrity and concentration of your peptide stock. 2. Consider using a delivery enhancement strategy (e.g., CPP conjugation). 3. If using systemic administration, try direct injection into the target tissue. 4. Perform biodistribution studies with a labeled version of the peptide to confirm it reaches the target organ.[7][15] |
| Rapid Degradation | 1. Increase the frequency of administration. 2. Consider using a more stable, modified version of the peptide (e.g., with D-amino acids). |
| Insufficient Dose | Perform a dose-response study to determine the optimal effective dose. |
| Incorrect Timing of Administration | Optimize the timing of peptide administration relative to the experimental stimulus or endpoint measurement. |
Problem 2: I am observing signs of toxicity in my animal models.
| Possible Cause | Troubleshooting Steps |
| High Dose | 1. Reduce the dose of the peptide. 2. Perform a toxicity study to determine the maximum tolerated dose. |
| Off-Target Effects | 1. Use the lowest effective dose. 2. Include rigorous control experiments (see Question 5) to rule out off-target effects. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve the peptide is non-toxic at the administered volume. |
III. Experimental Protocols & Data
A. General Protocol for In Vivo Administration (Direct Injection)
This is a general guideline; specific parameters should be optimized for your experimental model.
-
Peptide Preparation: Dissolve PKC (19-36) in a sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS) to the desired stock concentration. Store aliquots at -20°C or -80°C.
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Injection: Using a fine-gauge needle, inject the desired volume of the peptide solution directly into the target tissue (e.g., intradermal, intramuscular, intracerebroventricular).
-
Post-Injection Monitoring: Monitor the animal for any adverse effects.
-
Endpoint Analysis: Perform your experimental measurements at the predetermined time points.
B. Quantitative Data from Literature
The following table summarizes some of the quantitative data available for PKC pseudosubstrate inhibitors.
| Parameter | Value | Context | Reference |
| IC50 | 0.18 µM | Inhibition of PKC in vitro. | [16] |
| In Vivo Dose (IV) | 20 µg/kg | Attenuation of visceral afferent activity in cats. | |
| In Vitro Efficacy | 5 µM | Attenuated Pseudomonas aeruginosa elastase-induced epithelial barrier disruption. | [13] |
| In Vivo Efficacy | Dose-dependent | Increased mechanical nociceptive threshold in diabetic rats. | [11][12] |
IV. Signaling Pathway Context
PKC is a central node in many signaling pathways. The diagram below shows a simplified representation of a common pathway leading to PKC activation, which can be inhibited by PKC (19-36).
We hope this technical support guide provides valuable information for your in vivo studies with PKC (19-36). For further assistance, please consult the cited literature and consider the specific context of your experimental system.
References
- 1. mdpi.com [mdpi.com]
- 2. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 3. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Biodistribution and Efficacy of Targeted Pulmonary Delivery of a Protein Kinase C-δ Inhibitory Peptide: Impact on Indirect Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase Modulation of a Neuronal Cation Channel Requires Protein–Protein Interactions Mediated by an Src homology 3 Domain | Journal of Neuroscience [jneurosci.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Growth hormone-releasing peptide-2 reduces inward rectifying K+ currents via a PKA-cAMP-mediated signalling pathway in ovine somatotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Protein Kinase C (19-36) peptide. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Protein Kinase C (19-36) in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| I am not observing any inhibition of Protein Kinase C in my assay. | Improper peptide reconstitution or storage: The peptide may have degraded due to incorrect handling. | Ensure the peptide was reconstituted and stored as recommended. For short-term storage, keep the solution at +4°C for up to 5 days. For long-term storage, aliquot and freeze at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1][2] |
| Incorrect peptide concentration: The final concentration of the peptide in the assay may be too low to elicit an inhibitory effect. | The IC50 for Protein Kinase C (19-36) is approximately 0.18 µM.[2][3][4][5] Ensure your working concentration is appropriate for your specific assay conditions. A dose-dependent inhibition has been observed in vascular smooth muscle cells.[3][6] | |
| Inactive control peptide used: You may be using an inactive control peptide, such as [Glu27]-PKC (19-36), which is not expected to inhibit PKC.[6] | Verify the sequence and identity of the peptide you are using. The active sequence is RFARKGALRQKNVHEVKN.[3] | |
| Issues with the experimental setup: Problems with other assay components, such as the enzyme, substrate, or buffer conditions, could mask the inhibitory effect. | Run appropriate positive and negative controls for your assay to ensure all components are functioning correctly. | |
| The reconstituted peptide solution appears cloudy or contains precipitates. | Poor solubility: The peptide may not have fully dissolved in the chosen solvent. | Protein Kinase C (19-36) is soluble in water, with some sources indicating solubility up to 2 mg/ml or even 10 mg/mL.[3][7] If you encounter solubility issues, gentle vortexing or sonication may aid dissolution.[2] For stock solutions in water, it is recommended to filter and sterilize with a 0.22 µm filter before use.[2] |
| Incorrect buffer: The pH or composition of the buffer may not be optimal for peptide solubility. | Reconstitute the peptide in sterile, distilled water first to create a stock solution before diluting it into your experimental buffer.[8] | |
| I am observing inconsistent results between experiments. | Repeated freeze-thaw cycles: Aliquoting the reconstituted peptide is crucial to maintain its stability and ensure consistent performance. | Upon reconstitution, create single-use aliquots and store them at -20°C or -80°C to avoid degradation from repeated freezing and thawing.[1][2] |
| Peptide degradation: The peptide may have degraded over time, even when stored correctly. | For optimal results, it is best to rehydrate the lyophilized peptide just before use.[1] If using a frozen stock solution, use it within the recommended storage period (up to 3 months at -20°C or 6 months at -80°C).[1][2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of Protein Kinase C (19-36).
1. What is the recommended method for reconstituting lyophilized Protein Kinase C (19-36)?
It is recommended to reconstitute the lyophilized peptide in sterile, distilled water to a desired stock concentration.[8] Some suppliers suggest that it is soluble up to 2 mg/ml in water.[3]
2. How should I store the lyophilized peptide?
Lyophilized Protein Kinase C (19-36) should be stored at 0-5°C for up to 6 months or at -20°C for longer-term stability.[1][3][4]
3. What are the recommended storage conditions for the reconstituted peptide solution?
After reconstitution, the solution can be stored at +4°C for up to 5 days for short-term use.[1] For long-term storage, it is essential to aliquot the solution to avoid repeated freeze-thaw cycles and store it at -20°C for up to 3 months or -80°C for up to 6 months.[1][2][9]
4. What is the mechanism of action of Protein Kinase C (19-36)?
Protein Kinase C (19-36) acts as a pseudosubstrate inhibitor.[2][3][5][10] It mimics the substrate of Protein Kinase C and binds to its active site, thereby competitively inhibiting the phosphorylation of its natural substrates.[9] This peptide corresponds to the pseudosubstrate domain of PKC.[11][12][13]
5. In what experimental systems has Protein Kinase C (19-36) been used?
Protein Kinase C (19-36) has been utilized in various experimental contexts, including:
-
Inhibiting DNA and protein synthesis in vascular smooth muscle cells.[3][6]
-
Attenuating vascular hyperproliferation and hypertrophy induced by high glucose.[2][3][6]
-
Studying the role of PKC in the activation of ischemically sensitive abdominal visceral afferents.[8]
-
Investigating the regulation of GABAA receptor activity.[14]
-
Probing the modulation of reconstituted calcium-dependent potassium channels.[15]
-
Examining the regulation of osteoclast activity.[16]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 2151.48 g/mol | [3] |
| Amino Acid Sequence | RFARKGALRQKNVHEVKN | [3] |
| IC50 for PKC | 0.18 µM | [2][3][4][5] |
| Solubility in Water | Up to 2 mg/ml | [3] |
| Up to 10 mg/mL (may require sonication) | [2] | |
| Storage (Lyophilized) | Up to 6 months at 0-5°C | [1] |
| Store at -20°C | [3] | |
| Storage (Reconstituted) | Up to 5 days at +4°C | [1] |
| Up to 3 months at -20°C (aliquoted) | [1] | |
| Up to 1 month at -20°C (aliquoted) | [2] | |
| Up to 6 months at -80°C (aliquoted) | [2] |
Experimental Protocols & Visualizations
Reconstitution Protocol
A standard protocol for reconstituting and storing Protein Kinase C (19-36) is outlined below.
Caption: Workflow for the reconstitution and storage of Protein Kinase C (19-36).
Signaling Pathway: Mechanism of PKC Inhibition
The following diagram illustrates the inhibitory mechanism of Protein Kinase C (19-36).
Caption: Mechanism of Protein Kinase C inhibition by the pseudosubstrate peptide PKC (19-36).
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 4. molnova.com [molnova.com]
- 5. Protein Kinase C (19-36) - Nordic Biosite [nordicbiosite.com]
- 6. ahajournals.org [ahajournals.org]
- 7. gencefebio.com [gencefebio.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors | Journal of Neuroscience [jneurosci.org]
- 15. Kinase and phosphatase activities intimately associated with a reconstituted calcium-dependent potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of peptide fragments of protein kinase C on isolated rat osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting negative results from PKC (19-36) experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Protein Kinase C (PKC) inhibitor peptide, PKC (19-36). If you are observing negative or unexpected results, this guide will help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-36) and how does it inhibit PKC activity?
A1: PKC (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C.[1] Its amino acid sequence mimics the natural substrate-binding region of PKC but contains an alanine residue in place of the phosphorylatable serine or threonine.[2][3] This allows the peptide to bind competitively to the kinase's active site, preventing the phosphorylation of genuine substrates.[2][4]
Q2: At what concentration should I use PKC (19-36)?
A2: The optimal concentration is application-dependent. For in vitro kinase assays, the IC₅₀ is approximately 0.18 µM.[1][5] In cell-based assays, a working concentration range of 0.1–10 µM is commonly used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Is PKC (19-36) specific to all PKC isoforms?
A3: PKC (19-36) is considered a broad-spectrum PKC inhibitor. However, it displays significantly less potency against other kinases like Protein Kinase A (PKA) and Myosin Light Chain Kinase (MLCK), making it a relatively specific tool for studying PKC-mediated pathways.[5][7]
Q4: How should I properly handle and store the PKC (19-36) peptide?
A4: The peptide is typically supplied as a trifluoroacetate salt.[4] Upon receipt, it should be stored appropriately as per the manufacturer's instructions. After reconstituting the peptide (e.g., in sterile water or buffer), it is critical to create aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstituted stock solutions are generally stable for up to four weeks at -20°C.[4]
Q5: I am not seeing any inhibition. Is it possible my peptide is inactive?
A5: While peptide degradation is possible, especially with improper storage, it is more common for other experimental factors to be the cause. Before concluding the peptide is inactive, thoroughly review the troubleshooting guide below, paying close attention to enzyme activity, cofactor requirements, and assay conditions. Using an inactive control peptide, such as [Glu²⁷] PKC(19-36), can help verify that the observed effects are specific to PKC inhibition.[5]
Troubleshooting Guide for Negative Results
Experiencing a lack of inhibition in your PKC assay can be frustrating. This guide provides a systematic approach to pinpoint the source of the problem.
Diagram: Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting negative results in your PKC (19-36) experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Protein Kinase C (19-36) () for sale [vulcanchem.com]
- 7. pnas.org [pnas.org]
Validation & Comparative
A Researcher's Guide to Negative Control Peptides for Protein Kinase C (19-36) Experiments
For researchers investigating the intricate roles of Protein Kinase C (PKC) in cellular signaling, the use of specific inhibitors is paramount. The PKC (19-36) peptide is a widely utilized pseudosubstrate inhibitor that provides a potent tool to dissect PKC-dependent pathways. However, to ensure the specificity of the observed effects and to rule out off-target phenomena, a reliable negative control is indispensable. This guide provides a comprehensive comparison of the PKC (19-36) inhibitor and its recommended negative control, [Glu27]PKC(19-36), supported by experimental data and detailed protocols.
Product Comparison
A direct comparison of the physical and biological properties of the PKC (19-36) inhibitor and its negative control, [Glu27]PKC(19-36), highlights the single amino acid substitution that ablates its inhibitory activity.
| Feature | PKC (19-36) Inhibitor | [Glu27]PKC(19-36) Negative Control |
| Sequence | RFARKGALRQKNVHEVKN | RFARKGALE QKNVHEVKN |
| Mechanism of Action | Acts as a pseudosubstrate, binding to the catalytic site of PKC without being phosphorylated, thereby competitively inhibiting the enzyme. | A single amino acid substitution (Alanine to Glutamic acid at position 27) disrupts the pseudosubstrate motif, rendering the peptide inactive as a PKC inhibitor. |
| IC50 | ~0.18 µM for Protein Kinase C[1] | Inactive[2] |
| Commercial Suppliers | MedchemExpress, Tocris Bioscience, AdooQ Bioscience, R&D Systems, Merck Millipore, Cenmed Enterprises | Tocris Bioscience, MedchemExpress, R&D Systems, BOC Sciences |
Experimental Performance Data
The efficacy of the PKC (19-36) inhibitor and the inert nature of the [Glu27]PKC(19-36) negative control have been demonstrated in various cell-based assays. The following table summarizes experimental data from a study investigating the role of PKC in vascular smooth muscle cells (VSMCs).
| Experiment | Treatment | Observed Effect | Reference |
| DNA Synthesis in VSMCs | High Glucose + PKC (19-36) | Dose-dependent inhibition of [3H]thymidine incorporation. | [Yasunari et al., 1996] |
| DNA Synthesis in VSMCs | High Glucose + [Glu27]PKC(19-36) | Little to no effect on [3H]thymidine incorporation. | [Yasunari et al., 1996] |
| Protein Synthesis in VSMCs | High Glucose + PKC (19-36) | Dose-dependent inhibition of [3H]leucine incorporation. | [Yasunari et al., 1996] |
| Protein Synthesis in VSMCs | High Glucose + [Glu27]PKC(19-36) | Little to no effect on [3H]leucine incorporation. | [Yasunari et al., 1996] |
| PKC Activity in VSMCs | High Glucose + PKC (19-36) (1 µmol/L) | Completely prevented high glucose-induced PKC activation. | [Yasunari et al., 1996] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental context, the following diagrams illustrate the canonical PKC signaling pathway and a typical workflow for assessing PKC activity using a peptide inhibitor.
References
Unveiling the Intricacies of PKC Regulation: A Comparative Guide to Synthetic and Endogenous Pseudosubstrates
For researchers, scientists, and drug development professionals, understanding the nuances of Protein Kinase C (PKC) regulation is paramount for advancing signal transduction research and developing targeted therapeutics. A key element in this regulation is the pseudosubstrate, an intramolecular inhibitory domain. This guide provides a comprehensive comparison of synthetic pseudosubstrate peptides and the endogenously expressed pseudosubstrate domain of PKC, offering insights into their performance, supporting experimental data, and detailed methodologies for their evaluation.
The PKC family of serine/threonine kinases plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their activity is tightly controlled, in part, by an autoinhibitory pseudosubstrate domain. This domain mimics a substrate but lacks a phosphorylatable residue, binding to the active site and maintaining the enzyme in an inactive state.[2][3] Exogenously added synthetic peptides corresponding to this pseudosubstrate sequence are widely used as competitive inhibitors to probe PKC function.[4][5] This guide delves into a critical comparison of these synthetic tools against their natural, endogenously expressed counterparts.
Quantitative Performance Comparison
Directly comparing the inhibitory potency of a synthetic, exogenous peptide to an intramolecular, endogenous domain requires nuanced interpretation. While an IC50 value can be determined for a synthetic inhibitor, the "inhibition" by the endogenous pseudosubstrate is a function of its intramolecular binding affinity and effective local concentration. The following tables summarize key quantitative parameters for both.
Table 1: Performance Characteristics of Synthetic PKC Pseudosubstrate Peptides
| Parameter | Reported Value Range | Method of Determination | Key Considerations |
| IC50 | 1 µM - 100 µM[4][6][7] | In vitro kinase assays, Permeabilized cell assays | Varies significantly with peptide sequence, modifications (e.g., myristoylation), and assay conditions (e.g., ATP concentration).[4] |
| Binding Affinity (Kd) | Micromolar (µM) range[2] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization | Reflects the direct interaction between the peptide and the PKC catalytic domain. |
| Specificity | Variable; can exhibit off-target effects on other kinases (e.g., CaMKII, MLCK).[2][8] | Kinase profiling panels | The high degree of conservation in the ATP-binding pocket of kinases can lead to cross-reactivity.[2] |
| Cellular Permeability | Generally low; often requires permeabilization or modifications (e.g., myristoylation) for intracellular activity.[4] | Cellular uptake assays | The charge and size of the peptide can limit its ability to cross the cell membrane. |
Table 2: Performance Characteristics of Endogenously Expressed PKC Pseudosubstrate
| Parameter | Conceptual Value/Measurement | Method of Determination | Key Considerations |
| Effective Concentration | High (intramolecular) | Estimated from structural and kinetic data | The covalent linkage to the kinase domain results in a very high local concentration. |
| Binding Affinity (Intramolecular Kd) | Estimated to be in the low micromolar to nanomolar range | Indirectly inferred from kinetic studies and structural modeling | Represents the strength of the intramolecular interaction that maintains the inactive state. |
| Specificity | Highly specific for the parent PKC isoform | Genetic and biochemical studies of PKC mutants (e.g., pseudosubstrate deletion) | The co-evolution of the pseudosubstrate and catalytic domain ensures high specificity.[3] |
| Regulation | Allosterically controlled by second messengers (e.g., diacylglycerol, Ca2+) and protein-protein interactions.[2][3] | FRET-based reporters (e.g., CKAR), Translocation assays | The release of the pseudosubstrate is a key step in PKC activation.[3] |
Experimental Protocols
To facilitate the robust evaluation of both synthetic and endogenous pseudosubstrates, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a synthetic PKC pseudosubstrate peptide.
Principle: The assay measures the ability of the synthetic peptide to inhibit the phosphorylation of a known PKC substrate by a purified PKC isozyme.
Materials:
-
Purified recombinant PKC isozyme
-
Synthetic pseudosubstrate peptide at various concentrations
-
PKC substrate (e.g., myelin basic protein or a fluorescently labeled peptide substrate)
-
ATP (containing γ-³²P-ATP for radiometric detection or unlabeled for fluorescence-based detection)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/ml phosphatidylserine, 10 µg/ml diacylglycerol)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibody and detection system for ELISA; fluorescence plate reader for fluorescent peptide assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate, and the synthetic pseudosubstrate peptide at a range of concentrations.
-
Initiate the reaction by adding the purified PKC isozyme and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Kd) of a fluorescently labeled synthetic pseudosubstrate peptide to PKC.
Principle: The binding of a small fluorescently labeled peptide to a larger protein (PKC) results in a slower rotational motion of the fluorescent molecule, leading to an increase in the polarization of the emitted light.
Materials:
-
Purified recombinant PKC isozyme
-
Fluorescently labeled synthetic pseudosubstrate peptide (e.g., with fluorescein)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Microplate suitable for fluorescence polarization measurements
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the purified PKC isozyme in the binding buffer.
-
Add a fixed, low concentration of the fluorescently labeled pseudosubstrate peptide to each well.
-
Add the different concentrations of the PKC isozyme to the wells.
-
Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each sample.
-
Plot the change in fluorescence polarization against the protein concentration and fit the data to a saturation binding curve to determine the Kd.[9][10]
Cellular PKC Activity Assay using a FRET-based Reporter
Objective: To assess the effect of a synthetic pseudosubstrate or the function of the endogenous pseudosubstrate on PKC activity in living cells.
Principle: A genetically encoded reporter, such as the C Kinase Activity Reporter (CKAR), undergoes a conformational change upon phosphorylation by PKC, leading to a change in Förster Resonance Energy Transfer (FRET) between two fluorescent proteins.[2][11]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for CKAR
-
Transfection reagent
-
Cell culture medium and supplements
-
PKC activators (e.g., phorbol esters like PDBu)
-
Synthetic pseudosubstrate peptide (if testing its effect)
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Transfect the cells with the CKAR expression vector.
-
Allow 24-48 hours for reporter expression.
-
For testing synthetic peptides, introduce the peptide into the cells (e.g., via electroporation, a cell-penetrating tag, or by using permeabilized cells).
-
Mount the cells on the microscope and acquire baseline FRET images.
-
Stimulate the cells with a PKC activator.
-
Acquire time-lapse FRET images to monitor the change in the FRET ratio, which reflects PKC activity.
-
Analyze the FRET ratio changes to quantify the dynamics of PKC activation and inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: PKC Signaling Pathway Activation.
References
- 1. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Protein Kinase C (19-36) in Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the pseudosubstrate inhibitor Protein Kinase C (19-36) across various cell lines, alongside alternative Protein Kinase C (PKC) inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate tools for studying and modulating PKC activity.
Abstract
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction. Dysregulation of PKC activity is implicated in various diseases, most notably cancer and cardiovascular conditions. Protein Kinase C (19-36) is a synthetic peptide that mimics the pseudosubstrate region of PKC, thereby acting as a competitive inhibitor. This guide summarizes the available quantitative data on the efficacy of PKC (19-36) in different cell lines and provides a comparative analysis with other widely used PKC inhibitors. Detailed experimental protocols for key assays are also presented to ensure reproducibility.
Protein Kinase C (19-36): Mechanism of Action
Protein Kinase C (19-36) is a peptide inhibitor that competitively binds to the substrate-binding site of PKC, preventing the phosphorylation of its natural substrates.[1] This inhibitory action allows for the specific investigation of PKC-mediated signaling pathways.
Diagram of the PKC Signaling Pathway and Inhibition by PKC (19-36)
Caption: Simplified PKC signaling pathway and the inhibitory action of PKC (19-36).
Comparative Efficacy Data
The following tables summarize the inhibitory concentrations (IC50) and observed effects of PKC (19-36) and a selection of alternative PKC inhibitors across various cell lines.
Table 1: Efficacy of Protein Kinase C (19-36)
| Cell Line | Assay | IC50 / Effective Concentration | Observed Effect | Citation(s) |
| In Vitro (Purified PKC) | Kinase Assay | 0.18 µM | Inhibition of PKC activity | [1] |
| Vascular Smooth Muscle Cells (VSMCs) | [³H]thymidine & [³H]leucine incorporation | Dose-dependent inhibition (0.1-1 µM) | Attenuated high glucose-induced hyperproliferation and hypertrophy | |
| Rat-1 Fibroblasts (permeabilized) | 80-kDa protein phosphorylation | 1 µM | Inhibition of PKC-mediated phosphorylation | |
| EBV-positive B-lymphoid cells | Lytic cycle induction | Not specified | Blocked TPA-induced entry into the lytic cycle | |
| Hippocampal Neurons | NMDA receptor currents | 2 µM (in pipette solution) | Little effect on OAG-induced inhibition of Na+ current |
Table 2: Efficacy of Alternative PKC Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Observed Effect | Citation(s) |
| Small Molecules | |||||
| Staurosporine | A549 (Lung Adenocarcinoma) | Cell Growth | IC80 (4 days): Not specified | Retarded cells in G0/1 phase | [2] |
| Gö6983 | In Vitro (PKC isozymes) | Kinase Assay | α: 7nM, β: 7nM, γ: 6nM, δ: 10nM, ζ: 60nM | Broad spectrum PKC inhibition | |
| Bisindolylmaleimide I (GF 109203X) | A549 (Lung Adenocarcinoma) | Cell Growth | IC80 (4 days): Not specified | Induced potent G2/M arrest | [2] |
| Ro 31-8220 | A549 (Lung Adenocarcinoma) | Cell Growth | IC80 (4 days): Not specified | Slowed progression through the cell cycle, weak G2/M block | [2] |
| Peptide Inhibitors | |||||
| εV1-2 (PKCε inhibitor) | Cardiac Myocytes | Not specified | Not specified | Anti-tumorigenic activity in xenograft models | |
| Pseudosubstrate peptides (α, γ, δ, ε) | Jurkat T-cells | IL-2R and TNF-β expression | 25-100 µM | Blocked induction of IL-2R and TNF-β expression |
Experimental Protocols
Peptide Delivery via Scrape Loading
This method is suitable for introducing water-soluble, membrane-impermeant molecules like PKC (19-36) into a large number of adherent cells.
Workflow Diagram
Caption: Workflow for delivering peptides into adherent cells using scrape loading.
Detailed Protocol:
-
Grow adherent cells to confluency on culture plates or coverslips.
-
Aspirate the culture medium and gently wash the cell monolayer with a suitable buffer (e.g., Hank's Balanced Salt Solution with 1% BSA).[3]
-
Add a solution containing the peptide of interest (e.g., PKC (19-36)) and a fluorescent dye (e.g., Lucifer Yellow) to the cells.[3][4]
-
Using a sterile needle or a rubber policeman, make one or more gentle scrapes across the cell monolayer.[3]
-
Allow a short incubation period (typically 1-2 minutes) for the peptide and dye to enter the scraped cells and transfer to adjacent cells through gap junctions.[3]
-
Quickly wash the cells multiple times with buffer to remove the extracellular peptide and dye.[3]
-
Add fresh, pre-warmed culture medium and incubate for the desired period to allow the peptide to exert its biological effect.
-
Proceed with downstream applications such as cell proliferation assays or analysis of signaling pathways.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method for assessing cell viability and proliferation.
Workflow Diagram
Caption: General workflow for assessing cell proliferation using the MTT assay.
Detailed Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKC inhibitor (e.g., PKC (19-36) or alternatives) and appropriate vehicle controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
Protein Kinase C (19-36) is a valuable tool for investigating the role of PKC in various cellular contexts. Its efficacy has been demonstrated in several cell lines, where it effectively inhibits PKC-mediated processes. However, for applications requiring high potency or isoform specificity, alternative small molecule inhibitors such as Gö6983 or isoform-specific peptide inhibitors may be more suitable. The choice of inhibitor should be guided by the specific experimental goals, the cell type under investigation, and the required level of specificity. The provided protocols offer a starting point for researchers to design and execute experiments to compare the efficacy of different PKC inhibitors in their specific model systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 4. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pseudosubstrate Inhibitor: Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analytical overview of the synthetic peptide Protein Kinase C (19-36), a widely utilized tool in signal transduction research. By summarizing its mechanism, quantitative performance data, and experimental applications, this document serves as a comparative resource for researchers investigating Protein Kinase C (PKC) signaling pathways.
Introduction to Protein Kinase C (19-36)
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in regulating diverse cellular processes, including cell proliferation, gene expression, and apoptosis.[1][2] The activity of PKC is tightly controlled, in part, by an internal autoinhibitory mechanism. This is mediated by a pseudosubstrate domain , a region within the enzyme that mimics a substrate but lacks the phosphorylatable serine or threonine residue.[3] This domain occupies the catalytic site, maintaining the enzyme in an inactive state.[1][3]
The peptide PKC (19-36) is a synthetic fragment corresponding to amino acid residues 19-36 of the pseudosubstrate domain of PKC.[4] Its sequence is RFARKGALRQKNVHEVKN. By mimicking the endogenous autoinhibitory sequence, this peptide acts as a competitive inhibitor, binding to the active site of PKC and preventing the phosphorylation of true substrates.[3] This makes it a valuable reagent for elucidating the specific roles of PKC in cellular signaling cascades.
Data Presentation: Comparative Inhibitory Profile
The following tables summarize the quantitative data on the inhibitory activity and biological effects of PKC (19-36) as reported across various studies.
Table 1: Comparative Inhibitory Potency of PKC (19-36)
This table compares the half-maximal inhibitory concentration (IC₅₀) of PKC (19-36) against PKC and other related kinases, highlighting its relative selectivity.
| Target Kinase | Reported IC₅₀ (µM) | Reference(s) |
| Protein Kinase C (PKC) | 0.18 | [5][6] |
| Myosin Light Chain Kinase (MLCK) | 24 | [6] |
| cAMP-dependent Protein Kinase (PKA) | 423 | [6] |
Lower IC₅₀ values indicate higher potency.
Table 2: Summary of Investigated Biological Effects of PKC (19-36) Inhibition
This table outlines key cellular processes and models where PKC (19-36) has been used to demonstrate the involvement of PKC.
| Biological System/Model | Experimental Context | Observed Effect of PKC (19-36) | Reference(s) |
| Vascular Smooth Muscle Cells (VSMCs) | High Glucose-Induced Growth | Attenuated vascular hyperproliferation and hypertrophy. Inhibited DNA and protein synthesis. | [5][6] |
| Permeabilized Adipocytes | Insulin Stimulation | Inhibited insulin-mediated translocation of the GLUT4 glucose transporter to the plasma membrane. | [7] |
| Hippocampal Slices | Long Term Potentiation (LTP) | Blocked the persistent increase in autonomous PKC activity associated with LTP maintenance. | [8] |
| Cortical Neurons | GABA-A Receptor Phosphorylation | Inhibited the phosphorylation of GABA-A receptor β subunits by associated PKC isoforms. | [9][10] |
Signaling Pathways and Mechanism of Action
Diagrams generated using Graphviz illustrate the fundamental signaling pathway of PKC and the inhibitory mechanism of the PKC (19-36) peptide.
General PKC Activation Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by signals that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular Ca²⁺, which binds to the C2 domain of PKC, causing its translocation to the plasma membrane. At the membrane, DAG binds to the C1 domain, displacing the pseudosubstrate domain from the catalytic site and fully activating the kinase.[1][11]
Caption: Canonical activation pathway for conventional Protein Kinase C (PKC) isoforms.
Mechanism of Pseudosubstrate Inhibition
The PKC (19-36) peptide acts as a competitive inhibitor by directly occupying the substrate-binding cavity of the PKC catalytic domain. This prevents endogenous substrate proteins from binding and being phosphorylated.
Caption: Competitive inhibition of the PKC active site by the PKC (19-36) peptide.
Experimental Protocols and Workflows
While specific protocols vary between laboratories, the following section details a generalized methodology for an in vitro PKC kinase assay using PKC (19-36) as an inhibitor, based on common practices cited in the literature.[8][10][12]
Protocol: In Vitro PKC Kinase Inhibition Assay
Objective: To measure the inhibitory effect of PKC (19-36) on the phosphorylation of a model substrate by purified PKC.
Materials:
-
Purified, active PKC enzyme.
-
PKC (19-36) peptide inhibitor.
-
PKC substrate peptide (e.g., acetylated Myelin Basic Protein (4-14) or Neurogranin (28-43)).
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM CaCl₂.
-
[γ-³²P]ATP (radioactive).
-
Phosphocellulose discs.
-
Wash Buffers: 1% Phosphoric Acid, Deionized Water.
-
Scintillation counter.
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, PKC activators (if required, e.g., phosphatidylserine/DAG), and the specific PKC substrate peptide.
-
Add Inhibitor: Add varying concentrations of the PKC (19-36) peptide to the experimental tubes. For the control (uninhibited) sample, add an equivalent volume of vehicle (e.g., water).
-
Initiate Reaction: Add the purified PKC enzyme to the mixture and briefly pre-incubate at 30°C for 5 minutes.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 5-15 minutes) within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose disc. The peptide substrate, being positively charged, will bind to the negatively charged paper.
-
Wash: Immediately place the discs in a beaker with 1% phosphoric acid. Wash multiple times to remove unincorporated [γ-³²P]ATP. Perform a final rinse with deionized water.
-
Quantify: Dry the discs and measure the incorporated radioactivity using a scintillation counter. The amount of ³²P corresponds to the level of substrate phosphorylation and PKC activity.
-
Analyze Data: Compare the activity in the presence of the inhibitor to the control sample to determine the percent inhibition and calculate the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro kinase assay to test PKC (19-36) inhibition.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. mdpi.com [mdpi.com]
- 12. jrturnerlab.com [jrturnerlab.com]
A Side-by-Side Comparison of PKC (19-36) and Novel PKC Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the traditional pseudosubstrate inhibitor PKC (19-36) and emerging novel Protein Kinase C (PKC) inhibitors. This document compiles available experimental data to facilitate informed decisions in research and development.
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1] Dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders, making it a critical target for therapeutic intervention.[2] For years, the synthetic peptide PKC (19-36), derived from the pseudosubstrate region of PKC, has been a valuable tool for researchers to probe PKC function.[3] However, the landscape of PKC inhibition is rapidly evolving with the advent of novel, more specific, and potent small molecule inhibitors.
This guide presents a side-by-side comparison of PKC (19-36) with a selection of these novel inhibitors, focusing on their mechanism of action, potency, and selectivity. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation of the presented data.
Mechanism of Action: A Fundamental Divide
A key differentiator between PKC (19-36) and many novel inhibitors lies in their mechanism of action.
-
PKC (19-36): A Pseudosubstrate Inhibitor This peptide mimics the substrate of PKC and binds to the active site, thereby competitively inhibiting the phosphorylation of natural substrates.[3] As a substrate-competitive inhibitor, its action is independent of ATP concentration.
-
Novel PKC Inhibitors: Primarily ATP-Competitive A majority of the newer small molecule inhibitors, such as sotrastaurin, enzastaurin, and midostaurin, are ATP-competitive. They bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the substrate.[4] The potency of these inhibitors, often expressed as IC50 values, can be influenced by the ATP concentration in the assay.[5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50) of PKC (19-36) and selected novel PKC inhibitors against various PKC isoforms. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the varying assay conditions.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| PKC (19-36) | Pan-PKC | 0.18 | Pseudosubstrate | [6] |
Table 1: Potency of the Pseudosubstrate Inhibitor PKC (19-36). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCη | PKCθ | Mechanism of Action | Reference(s) |
| Sotrastaurin (AEB071) | 0.00095 (Ki) | 0.00064 (Ki) | - | 0.0021 (Ki) | 0.0032 (Ki) | 0.0018 (Ki) | 0.00022 (Ki) | ATP-Competitive | [7] |
| Enzastaurin (LY317615) | 0.039 | 0.006 | 0.083 | - | 0.110 | - | - | ATP-Competitive | [4][8] |
| Midostaurin (PKC412) | 0.022 - 0.5 | 0.022 - 0.5 | 0.022 - 0.5 | - | - | - | - | ATP-Competitive | [9] |
| Ruboxistaurin (LY333531) | >0.1 | 0.0047 (βI), 0.0059 (βII) | >0.1 | >0.1 | >0.1 | - | >0.1 | ATP-Competitive | [6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified PKC signaling pathway.
Caption: General workflow for an in vitro PKC kinase assay.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radioactive Method)
This protocol is a generalized procedure based on commonly used methods for measuring PKC activity.[10]
1. Reagents and Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
PKC lipid activator (Phosphatidylserine and Diacylglycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-³²P]ATP
-
Inhibitor of interest (PKC 19-36 or novel inhibitor) dissolved in an appropriate solvent (e.g., water for peptide, DMSO for small molecules)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare a reaction cocktail containing the assay buffer, lipid activator, and PKC substrate peptide.
-
In separate tubes, add the desired concentration of the inhibitor or vehicle control.
-
Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of PKC inhibitors on cell proliferation.[11]
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on PKC signaling)
-
Complete cell culture medium
-
PKC inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKC inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Discussion and Conclusion
The choice between PKC (19-36) and novel PKC inhibitors depends heavily on the specific research question.
PKC (19-36) remains a useful tool, particularly for studies aiming to differentiate between substrate-competitive and ATP-competitive mechanisms of inhibition. Its broad-spectrum inhibition of PKC can be advantageous when the goal is to assess the overall role of PKC in a biological process. However, its peptide nature may limit its cell permeability and in vivo applications.
Novel PKC inhibitors offer significant advantages in terms of potency and, in some cases, isoform selectivity. Small molecules like sotrastaurin and enzastaurin exhibit nanomolar potency, making them suitable for a wide range of in vitro and in vivo studies.[7][12] The isoform selectivity of certain inhibitors, such as the preference of enzastaurin and ruboxistaurin for PKCβ, allows for the dissection of the roles of specific PKC family members in signaling pathways.[4] However, as ATP-competitive inhibitors, their potential for off-target effects on other kinases should always be considered and evaluated.[5]
References
- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. glpbio.com [glpbio.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison: Protein Kinase C (19-36) Peptide Inhibition vs. Genetic Knockdown of PKC
For researchers investigating the multifaceted roles of Protein Kinase C (PKC) in cellular signaling, choosing the right tool to probe its function is paramount. This guide provides an objective comparison between two prevalent techniques: pharmacological inhibition using the PKC (19-36) pseudosubstrate peptide and genetic suppression via siRNA-mediated knockdown. We will delve into their mechanisms, experimental protocols, and the nuances of their application, supported by experimental data to inform your choice of methodology.
Executive Summary: At a Glance
| Feature | Protein Kinase C (19-36) Peptide | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Competitive inhibition at the substrate-binding site | Post-transcriptional gene silencing, leading to protein degradation |
| Speed of Onset | Rapid, often within minutes to hours | Slower, typically requires 24-72 hours for optimal protein depletion |
| Duration of Effect | Transient, dependent on peptide stability and cellular clearance | Can be transient (siRNA) or stable (shRNA), lasting for several days |
| Specificity | Generally broad for conventional and novel PKC isoforms | Can be designed to be isoform-specific |
| Off-Target Effects | Potential for non-specific binding or effects on other kinases | "Seed sequence" mediated off-target mRNA degradation is a known issue[1][2][3][4] |
| Cellular Delivery | Can be challenging; requires permeabilization, microinjection, or cell-penetrating modifications[5][6][7] | Well-established transfection protocols are available[8][9] |
| Impact on Protein | Inhibits kinase activity, but the protein is still present | Reduces the total amount of the target protein |
Delving into the Mechanisms
Protein Kinase C (19-36): The Pseudosubstrate Mimic
The PKC (19-36) peptide is a synthetic fragment corresponding to the pseudosubstrate region (amino acids 19-36) of PKC.[10][11][12] This region in the native enzyme acts as an autoinhibitory domain by binding to the catalytic site and preventing substrate phosphorylation.[10][11] The PKC (19-36) peptide mimics this interaction, acting as a competitive inhibitor that occupies the active site and blocks the phosphorylation of downstream targets.[10][11] This inhibitory action is rapid and reversible.
Mechanism of PKC (19-36) Inhibition.
Genetic Knockdown: Silencing the Message
Genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) targets the PKC mRNA for degradation. This process, known as RNA interference (RNAi), prevents the translation of the PKC protein. The result is a significant reduction in the total cellular pool of the targeted PKC isoform. This approach allows for isoform-specific targeting, a significant advantage when studying the distinct functions of the various PKC family members. The effects of siRNA are transient, typically lasting a few days, while shRNA can be used to create stable cell lines with continuous suppression of the target gene.
Workflow of siRNA-mediated PKC Knockdown.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the efficacy of each method. It is important to note that these data are not from direct comparative experiments but are representative of the results obtained with each technique.
Table 1: Efficacy of PKC (19-36) Peptide Inhibition
| Parameter | Value | Cell Type/System | Reference |
| IC50 for PKC | 0.18 µM | In vitro kinase assay | --INVALID-LINK-- |
| Inhibition of PKC activity | ~90% at 4.8 µM | CAI homogenates | --INVALID-LINK-- |
| Blockade of TPA-induced lytic cycle | Complete | EBV-positive cell line | [5] |
| Inhibition of PE-induced TER decrease | Significant at 5 µM | Calu3 cells | [13] |
Table 2: Efficacy of PKC siRNA Knockdown
| PKC Isoform | Knockdown Efficiency | Time Post-Transfection | Cell Line | Reference |
| PKCα and PKCδ | Maximum suppression | 48-72 hours | HEK-293, HeLa | |
| PKCε | ~75% protein reduction | 48 hours | HDMECs | [14] |
| PKCα | Nearly abrogated expression | Not specified | Human melanoma cells | [15] |
| Multiple PKC isoforms | ~75% decrease in expression | 72 hours | HEK293 cells | [16] |
Experimental Protocols
Protocol 1: Inhibition of PKC using PKC (19-36) Peptide
This protocol is a general guideline for intracellular delivery via scrape loading, adapted from published methods.[5]
-
Cell Preparation: Culture cells to near confluence on a petri dish.
-
Peptide Preparation: Dissolve PKC (19-36) peptide in an appropriate buffer (e.g., sterile PBS) to the desired final concentration (typically in the µM range).
-
Scrape Loading:
-
Wash the cell monolayer with serum-free medium.
-
Remove the medium and add a small volume of the peptide solution to the plate.
-
Gently scrape the cells from the plate using a rubber policeman.
-
Transfer the cell suspension to a microfuge tube.
-
-
Incubation: Incubate the cells for a short period (e.g., 10-15 minutes) at room temperature to allow the peptide to enter the cells.
-
Recovery: Gently pellet the cells, resuspend them in complete medium, and plate them for your downstream experiment.
Note: Other delivery methods include microinjection, inclusion in the patch pipette solution for electrophysiology, or using cell-penetrating versions of the peptide.[6][7]
Protocol 2: Knockdown of PKC using siRNA
This is a general protocol for siRNA transfection using a lipid-based reagent.[8][9]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the PKC-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically for your specific cell line and target.
-
Validation: Harvest the cells and validate the knockdown efficiency by Western blot (for protein levels) and/or RT-qPCR (for mRNA levels).
Signaling Pathway Considerations
Both PKC (19-36) and PKC knockdown can be used to dissect the role of PKC in various signaling pathways. A common pathway involves the activation of PKC downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the phosphorylation of numerous downstream effectors that regulate processes like cell growth, proliferation, and apoptosis.
A Generalized PKC Signaling Pathway.
Conclusion: Making an Informed Decision
The choice between PKC (19-36) and genetic knockdown is context-dependent. For studying the acute effects of PKC inhibition and when a rapid and transient blockade of activity is desired, the PKC (19-36) peptide is a valuable tool. However, its delivery into cells can be a significant hurdle.
References
- 1. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The PLC/IP3R/PKC Pathway is Required for Ethanol-enhanced GABA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 13. atsjournals.org [atsjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Kinase C (PKC) Activity Regulates Functional Effects of Kvβ1.3 Subunit on KV1.5 Channels: IDENTIFICATION OF A CARDIAC Kv1.5 CHANNELOSOME - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Protein Kinase C (19-36)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Protein Kinase C (19-36). The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide, minimizing risk and maintaining product integrity.
Personal Protective Equipment (PPE)
When handling Protein Kinase C (19-36) in its lyophilized or reconstituted form, the following personal protective equipment is mandatory to prevent inhalation, ingestion, and skin/eye contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Dust Respirator | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation.[1] |
Operational Plan: From Receipt to Use
Proper handling and storage are critical to preserving the stability and activity of Protein Kinase C (19-36).
2.1. Receiving and Storage of Lyophilized Peptide
Upon receipt, inspect the vial for any damage. Lyophilized peptides are hygroscopic and should be handled in a dry environment.[1]
-
Short-term storage (up to 6 months): Store the tightly sealed vial at -20°C, protected from light.[2]
-
Long-term storage (beyond 6 months): For extended preservation, store at -80°C under an inert gas like nitrogen or argon.[2]
2.2. Reconstitution of Lyophilized Peptide
Reconstitution should be performed in a sterile environment, such as a laminar flow hood.
-
Equilibrate: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening. This prevents moisture from condensing inside the vial.[1][3]
-
Prepare Solvent: Use a sterile, appropriate solvent. The choice of solvent will depend on the specific experimental requirements.
-
Dissolve: Gently add the calculated volume of solvent to the vial. Swirl the vial gently to dissolve the peptide; do not shake vigorously, as this can cause aggregation.[3]
-
Aliquot: For multiple experiments, it is recommended to aliquot the reconstituted peptide into single-use, sterile tubes. This minimizes freeze-thaw cycles which can degrade the peptide.[4]
2.3. Storage of Reconstituted Peptide
The stability of peptides in solution is limited.
-
Short-term storage (up to 1 week): Store aliquots at 4°C if they will be used promptly.[2]
-
Longer-term storage (up to 1 month): For longer periods, store aliquots at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[4]
Disposal Plan
As the toxicological properties of many synthetic peptides are not fully characterized, it is prudent to handle all waste as potentially hazardous.
3.1. Liquid Waste
-
Unused Peptide Solutions: Collect in a designated, sealed waste container.
-
Contaminated Solvents: Dispose of according to your institution's hazardous chemical waste procedures.
-
Non-hazardous aqueous solutions: May be suitable for sink disposal after obtaining approval from your institution's Environmental Health and Safety (EHS) department.[6]
3.2. Solid Waste
-
Empty Vials and Tubes: A container is considered empty if it contains less than or equal to 3% of its original volume. Deface the label of the empty container and dispose of it in a designated glass or plastic waste container.[7]
-
Contaminated PPE (gloves, etc.): Dispose of in designated laboratory waste bins.
Quantitative Data
At present, there are no established specific Occupational Exposure Limits (OELs) for Protein Kinase C (19-36). For substances with unknown toxicological properties, a conservative OEL of 2 µg/m³ is sometimes recommended as a protective measure.[8]
Workflow Diagram
The following diagram illustrates the standard workflow for handling Protein Kinase C (19-36) from receipt to disposal.
References
- 1. bachem.com [bachem.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. sfasu.edu [sfasu.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
